molecular formula C27H31N5O7S B000569 Bosentan hydrate CAS No. 157212-55-0

Bosentan hydrate

Número de catálogo: B000569
Número CAS: 157212-55-0
Peso molecular: 569.6 g/mol
Clave InChI: SXTRWVVIEPWAKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bosentan hydrate is a sulfonamide-derived, competitive and specific dual antagonist of endothelin-1 (ET-1) for the ETA and ETB receptors. It exhibits a higher binding affinity for the ETA receptor ( K i = 4.7 nM ) over the ETB receptor ( K i = 95 nM ) in human smooth muscle cells, demonstrating approximately 20-fold selectivity. By competitively binding to these receptors in the endothelium and vascular smooth muscle, this compound offsets the effect of endothelin-1, an extremely potent endogenous vasoconstrictor, leading to a decrease in both pulmonary and systemic vascular resistance. This mechanistic profile makes it an essential research tool for investigating the pathophysiological role of the endothelin system . Its primary research applications include the study of pulmonary arterial hypertension (PAH), chronic heart failure (CHF), and other clinical disorders associated with vasoconstriction. In vivo studies have shown that this compound improves systemic and pulmonary hemodynamics by reducing peripheral and pulmonary vascular resistance. It is also applied in preclinical angiogenesis models, where it has been shown to increase the viability of microvascular endothelial cells and counteract anti-angiogenic effects. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTRWVVIEPWAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873178
Record name Bosentan hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157212-55-0
Record name Bosentan monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157212-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosentan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosentan hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bosentan Hydrate on Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms by which bosentan hydrate, a dual endothelin receptor antagonist, exerts its pharmacological effects. The information presented is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of bosentan's interaction with endothelin receptors and its downstream consequences.

Core Mechanism of Action: Competitive Antagonism of Endothelin Receptors

This compound is a nonpeptide, competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1][2] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor and mitogen, plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[2] ET-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells.

Bosentan competitively inhibits the binding of ET-1 to both receptor subtypes, thereby preventing the downstream signaling cascades that lead to vasoconstriction, cellular proliferation, fibrosis, and inflammation.[2]

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of bosentan for ETA and ETB receptors have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of bosentan's interaction with both receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Endothelin Receptors

Receptor SubtypeTissue/Cell LineKi (nM)Reference
ETAHuman Smooth Muscle Cells4.7[1]
ETBHuman Placenta95[1]

Table 2: this compound Potency (IC50) in Functional Assays

Assay TypeReceptor Target & EffectTissue/ModelIC50 (µM)Reference
VasoconstrictionETA-mediatedIsolated Rat Aorta0.2[3]
VasoconstrictionETB-mediatedIsolated Rat Aorta19[3]
Prostacyclin ReleaseETB-mediatedIsolated Perfused Rat Lung3[3]
BronchoconstrictionETB-mediatedIsolated Perfused Rat Lung20[3]
BronchoconstrictionETB-mediatedPrecision-Cut Lung Slices13[3]

Downstream Signaling Pathways Modulated by Bosentan

By blocking ET-1 binding, bosentan inhibits several key downstream signaling pathways.

Inhibition of Phospholipase C (PLC) Signaling and Intracellular Calcium Mobilization

Activation of ETA and ETB receptors by ET-1 typically leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a primary driver of smooth muscle contraction. Bosentan's antagonism of endothelin receptors prevents this cascade, leading to vasodilation.

G ET1 Endothelin-1 (ET-1) ETR ETA / ETB Receptors ET1->ETR Gq Gq Protein ETR->Gq Activates Bosentan Bosentan Bosentan->ETR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates

Caption: Inhibition of the PLC/IP3 signaling pathway by bosentan.
Modulation of the Rho-Kinase (ROCK) Pathway

The RhoA/Rho-kinase (ROCK) pathway is another important mediator of smooth muscle contraction and proliferation. ET-1 can activate this pathway, leading to the inhibition of myosin light chain phosphatase (MLCP) and thereby increasing the phosphorylation of myosin light chain, resulting in sustained contraction. While the direct inhibitory effect of bosentan on the ROCK pathway is an area of ongoing research, its antagonism of ET-1 receptors upstream can be inferred to reduce ROCK pathway activation.

G ET1 Endothelin-1 (ET-1) ETR ETA / ETB Receptors ET1->ETR RhoA RhoA ETR->RhoA Activates Bosentan Bosentan Bosentan->ETR Antagonizes ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Bosentan's upstream modulation of the Rho-Kinase pathway.
Effects on Endothelial Nitric Oxide Synthase (eNOS)

Endothelin-1 can have complex effects on endothelial nitric oxide synthase (eNOS) expression and activity. While ETB receptor activation on endothelial cells can stimulate nitric oxide (NO) production, leading to vasodilation, chronic ET-1 overstimulation can lead to eNOS uncoupling and reduced NO bioavailability. By blocking both ETA and ETB receptors, bosentan's net effect on eNOS is multifaceted and context-dependent. Some studies suggest that bosentan can improve eNOS function and increase NO production, contributing to its vasodilatory effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of bosentan.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of bosentan for ETA and ETB receptors.

Protocol Overview:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (e.g., human smooth muscle cells for ETA, human placenta for ETB) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled bosentan.

    • Incubations are typically carried out at room temperature or 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific binding against the concentration of bosentan.

    • The IC50 value (the concentration of bosentan that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Membrane Resuspension Centrifugation2->Resuspension Incubation Incubation of Membranes, Radioligand, and Bosentan Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Gamma_Counting Gamma Counting Washing->Gamma_Counting Data_Analysis Data Analysis (IC50, Ki) Gamma_Counting->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.
In Vitro Vasoconstriction Assay

Objective: To determine the functional potency (IC50) of bosentan in inhibiting endothelin-induced vasoconstriction.

Protocol Overview:

  • Tissue Preparation:

    • A blood vessel (e.g., rat aorta) is carefully dissected and cut into rings of a specific width (e.g., 2-4 mm).

    • The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration and Pre-contraction:

    • The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

    • The viability of the tissue is assessed by inducing a contraction with a depolarizing agent (e.g., KCl).

  • Cumulative Concentration-Response Curve:

    • After washing out the pre-contraction agent, the tissue is incubated with a specific concentration of bosentan or vehicle for a defined period.

    • A cumulative concentration-response curve to ET-1 is then generated by adding increasing concentrations of ET-1 to the organ bath and recording the resulting isometric tension.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximal contraction induced by the pre-contraction agent.

    • The EC50 values (the concentration of ET-1 that produces 50% of the maximal response) are determined in the absence and presence of bosentan.

    • The potency of bosentan is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The IC50 can also be determined from the inhibition of a fixed concentration of ET-1.

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of bosentan on ET-1-induced changes in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells.

Protocol Overview:

  • Cell Culture and Dye Loading:

    • Vascular smooth muscle cells are cultured on glass coverslips.

    • The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer. The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.[3]

  • Fluorescence Microscopy:

    • The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Experimental Procedure:

    • The cells are perfused with a physiological salt solution.

    • A baseline fluorescence is recorded.

    • The cells are then stimulated with ET-1 in the presence or absence of pre-incubated bosentan.

  • Data Acquisition and Analysis:

    • Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time.[3]

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.[3] For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is typically expressed as a ratio relative to the baseline fluorescence (F/F0).

    • The peak and sustained phases of the calcium response are analyzed to determine the inhibitory effect of bosentan.

Western Blot Analysis of eNOS

Objective: To investigate the effect of bosentan on the expression of endothelial nitric oxide synthase (eNOS).

Protocol Overview:

  • Protein Extraction:

    • Endothelial cells or tissue samples are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Immunoblotting:

    • The membrane is blocked with a protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for eNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection and Quantification:

    • A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected using a digital imaging system.

    • The intensity of the bands corresponding to eNOS is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

G cluster_prep Sample Preparation cluster_sep Protein Separation cluster_immuno Immunodetection cluster_detect Detection & Analysis Lysis Cell/Tissue Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-eNOS) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Chemiluminescence Chemiluminescent Detection SecondaryAb->Chemiluminescence Quantification2 Band Quantification Chemiluminescence->Quantification2

References

The Discovery and Development of Bosentan Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Bosentan hydrate, the first orally active dual endothelin (ET) receptor antagonist, marked a paradigm shift in the management of pulmonary arterial hypertension (PAH). Its development journey, from initial lead optimization to pivotal clinical trials and post-marketing surveillance, provides a compelling case study in modern drug discovery. This technical guide delineates the comprehensive history of bosentan's discovery and development, presenting key preclinical and clinical data, detailed experimental methodologies, and a visual representation of its mechanism of action and development workflows.

Discovery and Preclinical Development

The discovery of bosentan originated from a focused effort to develop nonpeptide antagonists for the endothelin system, a key player in vasoconstriction and cellular proliferation.

Lead Optimization

Bosentan (designated Ro 47-0203) was the result of a structural optimization program based on the less potent lead compound, Ro 46-2005. The chemical modifications were aimed at enhancing receptor affinity, oral bioavailability, and duration of action, culminating in the synthesis of 4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide, known as bosentan.[1]

In Vitro Pharmacology

Bosentan's primary mechanism is the competitive antagonism of both endothelin receptor subtypes, ETA and ETB.[1]

Experimental Protocol: Competitive Binding Assays [1]

  • Objective: To determine the binding affinity of bosentan for ETA and ETB receptors.

  • Methodology:

    • Tissue Preparation: Membranes from human smooth muscle cells were used as a source of ETA receptors, and human placenta was used for ETB receptors.

    • Radioligand: [125I]-labeled ET-1 was used as the radioligand.

    • Assay: The prepared membranes were incubated with the radioligand in the presence of varying concentrations of bosentan.

    • Detection: The amount of radioligand bound to the receptors was measured to determine the concentration of bosentan required to inhibit 50% of the specific binding (IC50).

    • Data Analysis: The IC50 values were converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

  • Results: Bosentan demonstrated a higher affinity for the ETA receptor compared to the ETB receptor.[1]

Preclinical Efficacy

The in vivo efficacy of bosentan was evaluated in various animal models of cardiovascular disease.

Experimental Protocol: Hemodynamic Effects in a Porcine Model of Hypoxic Pulmonary Hypertension [2]

  • Objective: To assess the effect of bosentan on pulmonary hemodynamics during normoxia and acute hypoxia.

  • Animal Model: Anesthetized pigs.

  • Methodology:

    • Induction of Hypoxia: Hypoxic pulmonary hypertension was induced by reducing the fraction of inspired oxygen to 0.1.

    • Drug Administration: Bosentan was administered intravenously.

    • Hemodynamic Measurements: Key parameters such as pulmonary artery pressure, systemic blood pressure, and cardiac output were continuously monitored.

    • Challenge: The pressor response to infused endothelin-1 was measured before and after bosentan administration.

  • Results: Bosentan significantly attenuated the development of hypoxic pulmonary hypertension and blunted the vasopressor effects of exogenous endothelin-1.[2]

Table 1: Preclinical Pharmacology of Bosentan

ParameterReceptor/ModelValueReference
Ki (ETA Receptor) Human Smooth Muscle Cells4.7 nM[1]
Ki (ETB Receptor) Human Placenta95 nM[1]
pA2 (ETA-mediated contraction) Isolated Rat Aorta7.2[1]
pA2 (ETB-mediated contraction) Rat Trachea6.0[1]
Inhibition of Big ET-1 Pressor Response In vivo (rats)Demonstrated with i.v. and oral administration[1]
Reduction in Hypoxic Pulmonary Hypertension In vivo (pigs)Significant reduction[2]

Mechanism of Action: Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through G protein-coupled receptors (GPCRs) on vascular smooth muscle cells. Bosentan exerts its therapeutic effect by blocking this pathway.

Upon binding to ETA or ETB receptors, ET-1 activates a signaling cascade involving the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK), leading to smooth muscle contraction and vasoconstriction. Bosentan competitively inhibits the initial step of this cascade by preventing ET-1 from binding to its receptors.[3][4][5][6]

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET-1->ETAR ETBR ET-B Receptor ET-1->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release Contraction Smooth Muscle Contraction (Vasoconstriction) DAG->Contraction Contributes to Ca Ca2+ SR->Ca Ca->Contraction Leads to Bosentan Bosentan Bosentan->ETAR Blocks Bosentan->ETBR Blocks

Caption: Mechanism of action of Bosentan.

Clinical Development

Bosentan's clinical development program established its efficacy and safety profile for the treatment of PAH. Initially investigated for heart failure in the REACH-1 trial, which was terminated due to liver toxicity at high doses, the focus shifted to PAH where it proved successful.[7][8]

Pivotal Clinical Trial: BREATHE-1

The BREATHE-1 (Bosentan: Randomized Trial of Endothelin Receptor Antagonist THErapy) study was a landmark trial that led to the approval of bosentan for PAH.[9][10]

Experimental Protocol: BREATHE-1 Study [10]

  • Objective: To evaluate the efficacy and safety of bosentan in patients with PAH.

  • Study Design: A double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 213 patients with PAH (primary or associated with connective tissue disease) and WHO Functional Class III or IV symptoms.

  • Intervention: Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then uptitrated to either 125 mg or 250 mg twice daily) for at least 16 weeks.

  • Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD).

  • Secondary Endpoints: Time to clinical worsening, change in Borg dyspnea index, and change in WHO Functional Class.

  • Statistical Analysis: The primary endpoint was analyzed by comparing the mean change in 6MWD from baseline to week 16 between the combined bosentan groups and the placebo group.

Clinical Trial in Mildly Symptomatic Patients: EARLY Study

The EARLY (Endothelin Antagonist tRial in miLdlY symptomatic PAH patients) study investigated the use of bosentan in patients with less severe disease.[11][12]

Experimental Protocol: EARLY Study [11]

  • Objective: To assess the effect of bosentan in patients with WHO Functional Class II PAH.

  • Study Design: A double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 185 patients with WHO Functional Class II PAH.

  • Intervention: Patients were randomized to receive bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily) or placebo for 6 months.

  • Primary Endpoints: Change from baseline in pulmonary vascular resistance (PVR) and change from baseline in 6MWD at 6 months.

  • Statistical Analysis: PVR was expressed as a percentage of baseline and compared between groups. The change in 6MWD was also compared between the bosentan and placebo groups.

Table 2: Efficacy Results from Pivotal Clinical Trials of Bosentan

TrialPatient PopulationEndpointPlacebo GroupBosentan GroupTreatment Effectp-valueReference
BREATHE-1 WHO FC III/IVChange in 6MWD at 16 weeks--+44 m (95% CI: 21 to 67)<0.001[10]
EARLY WHO FC IIChange in PVR at 6 months+7.5% of baseline-16.8% of baseline-22.6% (95% CI: -33.5 to -10.0)<0.0001[11]
EARLY WHO FC IIChange in 6MWD at 6 months-7.9 m+11.2 m+19.1 m (95% CI: 3.6 to 41.8)0.0758[11]

6MWD: 6-Minute Walk Distance; PVR: Pulmonary Vascular Resistance; WHO FC: World Health Organization Functional Class; CI: Confidence Interval.

Development and Approval Workflow

The development of bosentan followed a structured path from discovery to market approval, involving preclinical characterization and a series of clinical trials to establish its benefit-risk profile.

Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Marketing lead_opt Lead Optimization (Ro 46-2005 to Bosentan) in_vitro In Vitro Characterization (Receptor Binding Assays) lead_opt->in_vitro in_vivo In Vivo Animal Models (Hypertension, Heart Failure) in_vitro->in_vivo phase1 Phase I Trials (Safety & Pharmacokinetics) in_vivo->phase1 reach1 Heart Failure Trial (REACH-1, Terminated) phase1->reach1 breathe1 Pivotal PAH Trial (BREATHE-1) reach1->breathe1 Shift in Indication early Mild PAH Trial (EARLY) breathe1->early Expanded Indication Studies approval FDA/EMA Approval (2001/2002) breathe1->approval post_market Post-Marketing Surveillance approval->post_market

Caption: Bosentan's drug discovery and development workflow.

Safety and Tolerability

The primary safety concern associated with bosentan is hepatotoxicity, manifesting as an elevation in liver aminotransferases. This necessitates monthly monitoring of liver function tests. Other reported adverse effects include headache, flushing, edema, and anemia. Due to its teratogenic potential, bosentan is contraindicated in pregnancy.[13][14]

Conclusion

The development of this compound represents a significant milestone in the treatment of pulmonary arterial hypertension. Its journey from a structurally optimized lead compound to a first-in-class oral therapy underscores the importance of a targeted approach to drug discovery. The comprehensive preclinical and clinical evaluation of bosentan has not only provided a vital therapeutic option for patients with PAH but has also paved the way for the development of other endothelin receptor antagonists. The data and methodologies outlined in this guide highlight the rigorous process required to bring a novel therapeutic agent from the laboratory to the clinic.

References

A Comprehensive Technical Guide to the Solubility of Bosentan Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of bosentan hydrate in dimethyl sulfoxide (DMSO) and other common organic solvents. The information compiled herein is intended to support research, formulation development, and analytical method design involving this dual endothelin receptor antagonist.

Core Solubility Data

The solubility of bosentan, a drug used to treat pulmonary arterial hypertension, is a critical parameter for its formulation and delivery. Bosentan is poorly soluble in aqueous solutions, particularly at low pH.[1][2][3][4] Its solubility, however, increases in organic solvents and at higher pH values.[1][2]

Quantitative Solubility of Bosentan in Organic Solvents

The following table summarizes the quantitative solubility data for bosentan in various organic solvents. It is important to note that some sources refer to "bosentan" without specifying the hydrate form, which may account for slight variations in reported values.

SolventSolubility (mg/mL)Molar Concentration (mM)NotesSource(s)
Dimethyl Sulfoxide (DMSO)≥ 100175.55Moisture-absorbing DMSO reduces solubility; fresh DMSO is recommended.[5][6]
Dimethyl Sulfoxide (DMSO)12--[7]
Dimethyl Sulfoxide (DMSO)5-Solution is clear when warmed.
Dimethylformamide (DMF)20--[7]
Ethanol11--[7]
Ethanol60--[6]
Ethanol1.258--[8]
Methanol1.014--[8]
Qualitative Solubility of Bosentan Monohydrate

A patent for bosentan salts provides a qualitative description of bosentan monohydrate's solubility in several organic solvents.[1]

SolventQualitative Solubility
AcetoneFreely Soluble
DichloromethaneFreely Soluble
EthanolSoluble
Ethyl AcetateSoluble
MethanolSlightly Soluble
IsopropanolSlightly Soluble
HexaneVery Slightly Soluble

Experimental Protocols for Solubility Determination

A commonly employed method for determining the solubility of compounds like bosentan is the shake-flask method , followed by a quantitative analytical technique such as UV-visible spectrophotometry.[9][10]

General Shake-Flask Method Protocol
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a flask).

  • Equilibration: The container is agitated (e.g., using an orbital shaker) at a constant temperature for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution: A precise volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the measurement instrument.

  • Quantification: The concentration of bosentan in the diluted solution is determined using a calibrated analytical method, such as UV-visible spectrophotometry at a specific wavelength (e.g., 270 nm).[8][11]

  • Calculation: The solubility is then calculated by taking into account the dilution factor.

This experimental workflow can be visualized as follows:

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature prep2->equil sep Centrifuge or let stand equil->sep analysis1 Withdraw supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using UV-Vis Spectrophotometry analysis2->analysis3 result Calculate solubility analysis3->result

Workflow for determining this compound solubility.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a dual antagonist of endothelin-1 (ET-1) receptors, specifically targeting both the endothelin A (ETA) and endothelin B (ETB) receptors.[12][13] ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan prevents the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[12] This mechanism is central to its therapeutic effect in pulmonary arterial hypertension.

The simplified signaling pathway is illustrated below:

G Bosentan's Mechanism of Action ET1 Endothelin-1 (ET-1) ETA_ETB ETA / ETB Receptors ET1->ETA_ETB Binds to Signaling Downstream Signaling Pathways ETA_ETB->Signaling Activates Bosentan Bosentan Bosentan->ETA_ETB Blocks Vasoconstriction Vasoconstriction & Cell Proliferation Signaling->Vasoconstriction Leads to

Simplified signaling pathway of bosentan.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Bosentan Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan hydrate is a dual endothelin receptor antagonist utilized in therapeutic applications, most notably for the management of pulmonary arterial hypertension (PAH)[1]. Its mechanism of action involves the competitive antagonism of endothelin-1 (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors[1][2]. ET-1 is a potent vasoconstrictor, and by blocking its effects, bosentan leads to vasodilation and a reduction in pulmonary vascular resistance[1]. For researchers conducting in vivo studies to explore the efficacy and pharmacokinetics of this compound, a well-defined protocol for its dissolution and administration is critical for obtaining reliable and reproducible results. Due to its poor aqueous solubility, careful consideration of the vehicle and preparation method is necessary to ensure consistent drug delivery[3].

Data Presentation: Solubility of this compound

This compound is characterized as a white to yellowish powder that is poorly soluble in water. The following table summarizes the solubility of this compound in various solvents commonly used in preclinical research. This information is crucial for selecting an appropriate vehicle for in vivo administration.

Solvent/VehicleSolubilityNotes
Water< 0.1 mg/mL (insoluble)[4]Solubility is pH-dependent, increasing at higher pH values (43 mg/100 ml at pH 7.5)[3].
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4][5][6]Hygroscopic DMSO can reduce solubility; fresh DMSO is recommended[4][7].
Ethanol50 mg/mL (requires sonication)[4][5]
Polyethylene Glycol 400 (PEG 400)Aqueous solubility increases with increasing mass fraction of PEG 400[8][9].The maximum solubility is achieved in neat PEG 400[8][9].
Dimethylformamide (DMF)~20 mg/mL[10]
Corn OilA working solution of 0.65 mg/mL can be prepared using a DMSO stock solution[7].Bosentan is practically insoluble in oils.
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[10]Aqueous solutions are not recommended for storage for more than one day[10].

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol details the preparation of a this compound suspension suitable for oral administration in animal models, such as rats or mice. This method is based on creating a homogenous suspension for consistent dosing.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), fresh

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80

  • Deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of Bosentan in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in fresh DMSO to create a concentrated stock solution (e.g., 100 mg/mL)[7]. Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.

  • Prepare the vehicle mixture:

    • In a sterile tube, combine the vehicle components in the following ratio:

      • 40% PEG300

      • 5% Tween® 80

      • 50% ddH₂O

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Prepare the final dosing suspension:

    • For a 1 mL final volume, add 50 µL of the 100 mg/mL bosentan-DMSO stock solution to 400 µL of PEG300[7].

    • Mix thoroughly until the solution is clear[7].

    • Add 50 µL of Tween® 80 to the mixture and mix until clear[7].

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL[7].

    • Vortex the final suspension vigorously before each administration to ensure a uniform distribution of the compound.

  • Administration:

    • Administer the suspension to the animals via oral gavage at the desired dosage.

    • The mixed solution should be used immediately for optimal results[7].

Note: The final concentration of DMSO in this formulation is 5%. For animals that may be sensitive to DMSO, it is recommended to keep the final DMSO concentration below 2%[4].

Protocol 2: Preparation of Bosentan for Intraperitoneal Injection

For intraperitoneal administration, a saline-based solution can be used.

Materials:

  • This compound powder

  • 0.9% sterile saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Dissolution:

    • This compound has very low solubility in saline. To achieve a solution for injection, it is often necessary to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with saline.

    • Alternatively, for some studies, the sodium salt of bosentan can be used, which may have better aqueous solubility.

  • Preparation of a Dosing Solution (Example):

    • Prepare a concentrated stock of bosentan in DMSO.

    • Slowly add the DMSO stock to the sterile saline with vigorous vortexing to create a fine suspension or a clear solution if the final concentration is low enough.

    • The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

  • Administration:

    • Administer the solution or suspension via intraperitoneal injection at the desired dosage.

Mandatory Visualizations

Signaling Pathway of Bosentan's Mechanism of Action

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, which are found on vascular smooth muscle cells and endothelial cells[1]. This dual antagonism prevents vasoconstriction and promotes vasodilation[1].

Bosentan_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETB_endo ET-B Receptor ET1_endo->ETB_endo Binds to ETA_sm ET-A Receptor ET1_endo->ETA_sm Binds to ETB_sm ET-B Receptor ET1_endo->ETB_sm Binds to NO_PGI2 Nitric Oxide (NO) & Prostacyclin (PGI2) ETB_endo->NO_PGI2 Stimulates release of Vasodilation Vasodilation NO_PGI2->Vasodilation Vasoconstriction Vasoconstriction ETA_sm->Vasoconstriction Proliferation Cell Proliferation ETA_sm->Proliferation ETB_sm->Vasoconstriction Bosentan Bosentan Bosentan->ETB_endo Blocks Bosentan->ETA_sm Blocks Bosentan->ETB_sm Blocks

Caption: Bosentan's dual antagonism of ET-A and ET-B receptors.

Experimental Workflow for this compound Suspension Preparation

The following diagram illustrates the key steps for preparing a this compound suspension for oral gavage.

Bosentan_Preparation_Workflow Start Start: Weigh This compound Dissolve_DMSO Dissolve in fresh DMSO to create stock solution Start->Dissolve_DMSO Mix_Components Combine Bosentan-DMSO stock with PEG300 and Tween® 80 Dissolve_DMSO->Mix_Components Prepare_Vehicle Prepare Vehicle: 40% PEG300 5% Tween® 80 50% ddH₂O Prepare_Vehicle->Mix_Components Add_Water Add ddH₂O to final volume Mix_Components->Add_Water Vortex Vortex thoroughly before administration Add_Water->Vortex Administer Administer via Oral Gavage Vortex->Administer

Caption: Workflow for preparing this compound oral suspension.

References

Application Notes and Protocols for Bosentan Hydrate Dosage in Rat Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of bosentan hydrate in preclinical rat models of pulmonary hypertension (PH). It includes detailed protocols for the induction of PH using monocrotaline, preparation and administration of this compound, and methods for assessing its therapeutic efficacy. The information is intended to assist researchers in designing and executing robust in vivo studies to evaluate the pharmacological effects of bosentan and similar endothelin receptor antagonists.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. Rodent models of PH are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Bosentan, a dual endothelin-1 (ET-1) receptor antagonist, is a clinically approved treatment for pulmonary arterial hypertension (PAH). It competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the vasoconstrictive and proliferative effects of ET-1.[1][2] These application notes provide standardized protocols for the use of this compound in rat models of PH, ensuring reproducibility and comparability of data across studies.

Mechanism of Action of Bosentan

Endothelin-1 is a potent vasoconstrictor and smooth muscle mitogen that plays a significant role in the pathogenesis of pulmonary hypertension.[3] ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[2] ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, including mediating vasodilation via nitric oxide and prostacyclin release and clearing circulating ET-1.[2] In PAH, the ET system is upregulated. Bosentan, by blocking both ETA and ETB receptors, counteracts the detrimental effects of elevated ET-1 levels, leading to vasodilation, inhibition of vascular remodeling, and a subsequent reduction in pulmonary arterial pressure.[1][2]

bosentan_signaling_pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_endothelial_receptor ET1_precursor Preproendothelin-1 ET1 Endothelin-1 (ET-1) ET1_precursor->ET1 ECE ETA ETA Receptor ET1->ETA ETB_smc ETB Receptor ET1->ETB_smc ETB_ec ETB Receptor ET1->ETB_ec Vasoconstriction Vasoconstriction Proliferation ETA->Vasoconstriction ETB_smc->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 release) ETB_ec->Vasodilation ET1_clearance ET-1 Clearance ETB_ec->ET1_clearance Bosentan Bosentan Bosentan->ETA Bosentan->ETB_smc Bosentan->ETB_ec

Bosentan Signaling Pathway

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

The monocrotaline (MCT) model is a widely used and reproducible method for inducing PH in rats.[4][5]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Prepare a fresh solution of monocrotaline in sterile saline at a concentration of 60 mg/mL. Gentle warming and vortexing may be required to dissolve the MCT completely.

  • Administer a single subcutaneous injection of monocrotaline (60 mg/kg body weight) to each rat.[6]

  • Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Pulmonary hypertension typically develops over a period of 3 to 4 weeks, characterized by a significant increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[5]

Preparation and Administration of this compound

Dosage Calculation: The effective dose of bosentan in rat models of PH typically ranges from 100 to 300 mg/kg/day.[3] The following is an example calculation for a 250 g rat at a dose of 100 mg/kg.

  • Dose per rat: 100 mg/kg * 0.250 kg = 25 mg

Preparation for Oral Gavage:

  • This compound has low aqueous solubility. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) or a mixture of 0.5% hydroxypropylmethylcellulose and 1.3% polyethylene glycol 400.[7]

  • To prepare a 10 mg/mL suspension, weigh 100 mg of this compound and suspend it in 10 mL of the chosen vehicle.

  • For the 250 g rat requiring a 25 mg dose, the gavage volume would be 2.5 mL. Adjust the concentration of the suspension to achieve a suitable gavage volume (typically 1-5 mL/kg).

Administration Methods:

  • Oral Gavage: Administer the bosentan suspension once or twice daily using a ball-tipped gavage needle.

  • Food Admix: Bosentan can be mixed with powdered chow.[1] This method provides continuous drug exposure but may be less precise for dose control.

  • Drinking Water: For water-soluble compounds, administration in drinking water is an option. However, given bosentan's low water solubility, this method is not recommended.

experimental_workflow start Day 0: Induction of PH mct_injection Monocrotaline Injection (60 mg/kg, s.c.) start->mct_injection treatment_start Day 1: Start of Treatment mct_injection->treatment_start bosentan_admin Bosentan Administration (e.g., 100 mg/kg/day, p.o.) treatment_start->bosentan_admin monitoring Days 1-28: Monitoring bosentan_admin->monitoring bw_monitoring Body Weight Clinical Signs monitoring->bw_monitoring endpoint Day 28: Endpoint Analysis bw_monitoring->endpoint hemodynamics Hemodynamic Measurement (RVSP) endpoint->hemodynamics rvh Right Ventricular Hypertrophy (Fulton Index) endpoint->rvh histology Histopathology (Pulmonary Arterioles) endpoint->histology

Experimental Workflow

Assessment of Therapeutic Efficacy

Hemodynamic Measurements:

  • At the end of the study period (e.g., 28 days), anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

  • Perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP) using a pressure transducer.

Right Ventricular Hypertrophy (Fulton Index):

  • Following hemodynamic measurements, euthanize the animal and excise the heart.

  • Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[8]

  • Weigh the RV and LV+S separately.

  • Calculate the Fulton Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)).[8] An increased Fulton Index is indicative of right ventricular hypertrophy.[8]

Data Presentation

The following tables summarize the effects of bosentan in rat models of pulmonary hypertension based on published literature.

Table 1: Bosentan Dosage and Administration in Rat PH Models

PH ModelBosentan Dose (mg/kg/day)Administration RouteDurationReference
Monocrotaline300Food Admix4 weeks[1]
Hypoxia (10% O2)100Gavage4 weeks[3]
SU5416 + Hypoxia250Not specified11 days (from day 10 to 21)[6]
Monocrotaline300Drinking Water/Gavage4 weeks[9]
Bleomycin300Not specifiedNot specified[4]

Table 2: Effects of Bosentan on Key Parameters in Rat PH Models

PH ModelTreatment GroupnRVSP (mmHg)RVH (Fulton Index)Mortality (%)Reference
MonocrotalineControl---0[1]
MCT---53[1]
MCT + Bosentan (300 mg/kg/day)-Significantly reduced vs. MCTSignificantly reduced vs. MCT11[1]
HypoxiaNormoxia-~18--[3]
Hypoxia-~36--[3]
Hypoxia + Bosentan (100 mg/kg/day)-~25Attenuated-[3]
SU5416 + HypoxiaControl825.1 ± 1.3--[6]
SU/Hx (Day 21)875.8 ± 5.9--[6]
SU/Hx + Bosentan (250 mg/kg/day)851.3 ± 4.2Attenuated-[6]

Note: RVSP and RVH data are presented as approximate values or descriptive outcomes as reported in the source abstracts. For precise values and statistical significance, refer to the original publications.

Conclusion

The protocols and data presented in these application notes provide a framework for conducting preclinical studies with this compound in rat models of pulmonary hypertension. Adherence to standardized procedures for disease induction, drug administration, and endpoint analysis is critical for generating reliable and reproducible results. The provided dosage ranges and expected outcomes can serve as a valuable reference for researchers in the field of cardiovascular pharmacology and drug development.

References

Application Notes: Utilizing Bosentan Hydrate in Primary Human Pulmonary Arterial Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by elevated pulmonary vascular resistance, leading to right heart failure and premature death. A key pathological feature of PAH is the excessive proliferation of human pulmonary arterial smooth muscle cells (hPASMCs), which contributes to vascular remodeling.[1] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is overexpressed in PAH patients and plays a crucial role in this pathology by binding to its receptors (ET-A and ET-B) on hPASMCs.[2][3][4]

Bosentan hydrate is a dual endothelin receptor antagonist (ERA) that competitively blocks both ET-A and ET-B receptors.[3][5] This action inhibits the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.[2][4] Consequently, Bosentan is a valuable tool for in vitro studies modeling PAH and for investigating the mechanisms of vascular remodeling. Beyond its canonical receptor blockade, research suggests Bosentan may also exert anti-proliferative effects through pathways independent of ET-1, such as the downregulation of specific ion channels.[6][7] These application notes provide a comprehensive guide to using this compound for studying its effects on primary hPASMCs.

Mechanism of Action

Bosentan's primary mechanism of action is the competitive antagonism of ET-1 at both ET-A and ET-B receptors on vascular smooth muscle cells.[2][5] This blockade prevents ET-1 from inducing vasoconstriction and, critically for PAH research, from promoting the proliferation of hPASMCs.[1][3]

Recent studies have revealed a broader mechanism. Bosentan has been shown to inhibit hPASMC proliferation stimulated by other mitogens, such as platelet-derived growth factor (PDGF).[6][7] This effect is attributed, at least in part, to the downregulation of Transient Receptor Potential Canonical 6 (TRPC6) channel expression.[7][8] ET-1 and PDGF typically upregulate TRPC6, leading to increased calcium (Ca2+) entry and subsequent cell proliferation.[7][9] Bosentan appears to counteract this by downregulating TRPC6 protein levels, thereby reducing Ca2+ influx and attenuating the proliferative response.[7][8] This suggests Bosentan's therapeutic effects may stem from actions on both ET-receptor-dependent and -independent pathways.

Visualizing Bosentan's Signaling Pathways

G cluster_0 Endothelin-1 (ET-1) Pathway cluster_1 TRPC6-Mediated Pathway ET1 Endothelin-1 (ET-1) Receptors ET-A / ET-B Receptors ET1->Receptors Bosentan Bosentan Bosentan->Receptors Antagonizes PLC PLC Activation Receptors->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Proliferation_Vaso hPASMC Proliferation & Vasoconstriction Ca_PKC->Proliferation_Vaso Mitogens ET-1 or PDGF Mitogen_Receptors Tyrosine Kinase or ET Receptors Mitogens->Mitogen_Receptors TRPC6_up Upregulation of TRPC6 Expression Mitogen_Receptors->TRPC6_up TRPC6_channel TRPC6 Channels TRPC6_up->TRPC6_channel Ca_influx ↑ Ca²⁺ Influx TRPC6_channel->Ca_influx Proliferation_TRPC6 hPASMC Proliferation Ca_influx->Proliferation_TRPC6 Bosentan_TRPC6 Bosentan Bosentan_TRPC6->TRPC6_up Downregulates

Caption: Bosentan's dual mechanism in hPASMCs.

Data Presentation: Quantitative Effects of Bosentan

The following tables summarize the reported quantitative effects of Bosentan on hPASMC functions based on published literature.

Table 1: Effect of Bosentan on Endothelin-1-Induced hPASMC Proliferation

Bosentan Concentration Stimulant Duration Effect Reference
50 µM Endothelin-1 (10⁻⁶ M) 48 hours 60% inhibition of cell number increase. [1]
50 µM Endothelin-1 (10⁻⁶ M) 48 hours Almost complete abolishment of [³H]thymidine uptake increase. [1]

| 10-50 µM | Endothelin-1 (1 µM) | 48 hours | Significant, dose-dependent inhibition of cell growth. |[6][7] |

Table 2: Effect of Bosentan on PDGF-Induced hPASMC Proliferation

Bosentan Concentration Stimulant Duration Effect Reference
10 µM PDGF (10 ng/mL) 72 hours 20% inhibition of cell number increase. [9]
20 µM PDGF (10 ng/mL) 72 hours 39% inhibition of cell number increase. [9]

| 50 µM | PDGF (10 ng/mL) | 72 hours | 73% inhibition of cell number increase. |[9] |

Table 3: Effect of Bosentan on Protein and Gene Expression in hPASMCs

Bosentan Concentration Target Stimulant Effect Reference
10-50 µM TRPC6 Protein Endothelin-1 (1 µM) or PDGF (10 ng/mL) Markedly downregulated TRPC6 protein levels. [7][9]
10 µM ET-A & ET-B Receptors Cigarette Smoke Extract (CSE) Attenuated CSE-induced increase in receptor expression. [10][11]

| 10 µM | BMPR-2 & ID1 Gene Expression | Cobalt Chloride (Hypoxia-mimetic) | Restored expression levels reduced by hypoxia. |[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for studying the effects of Bosentan on hPASMCs.

Visualizing a Typical Experimental Workflow

G cluster_assays Downstream Assays start Start culture Culture primary hPASMCs in growth medium (10% FBS) start->culture seed Seed hPASMCs into appropriate vessels (plates, flasks) culture->seed starve Serum-starve cells (e.g., 0.5% FBS medium) for 24-48 hours seed->starve pretreat Pre-treat with Bosentan hydrate or vehicle (DMSO) for 30 min - 1 hour starve->pretreat stimulate Add stimulant (e.g., ET-1, PDGF) to appropriate wells pretreat->stimulate incubate Incubate for specified duration (e.g., 24, 48, 72 hours) stimulate->incubate prolif Proliferation Assay (BrdU, ³H-Thymidine) incubate->prolif western Western Blot (Protein Analysis) incubate->western qpcr qRT-PCR (Gene Expression) incubate->qpcr calcium Calcium Imaging ([Ca²⁺]i Measurement) incubate->calcium analysis Data Collection & Analysis prolif->analysis western->analysis qpcr->analysis calcium->analysis end End analysis->end

Caption: General workflow for in vitro Bosentan studies.

hPASMC Cell Culture and Maintenance
  • Source: Commercially available primary Human Pulmonary Artery Smooth Muscle Cells.

  • Culture Medium: Smooth Muscle Growth Medium (SmGM), or high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin.[1][13]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

  • Serum Starvation: Before treatment, synchronize cells by serum starvation. Replace growth medium with a basal medium containing low serum (e.g., 0.5% FBS) for 24-48 hours.[1][13] This minimizes baseline proliferation and sensitizes cells to mitogens.

This compound Preparation and Application
  • Solvent: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 µM to 50 µM).[1][9]

  • Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest Bosentan dose to account for any solvent effects.[1]

  • Application: Typically, cells are pre-treated with Bosentan or vehicle for 30 minutes to 1 hour before adding the mitogenic stimulus (e.g., ET-1, PDGF).[12][14]

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Seeding: Seed serum-starved hPASMCs in a 96-well plate.

  • Treatment: Pre-treat with various concentrations of Bosentan, followed by stimulation with a mitogen (e.g., 40 ng/mL PDGF-BB or 1 µM ET-1).[1] Include positive (mitogen only) and negative (vehicle only) controls.

  • Incubation: Incubate for 24-48 hours.

  • BrdU Labeling: Add Bromodeoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

  • Detection: Follow the manufacturer's protocol for the BrdU Cell Proliferation ELISA kit. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), adding a substrate, and measuring the colorimetric output on a microplate reader.[14]

Western Blotting for Protein Expression

This protocol allows for the quantification of specific protein levels, such as ET-A/B receptors or TRPC6.

  • Cell Lysis: After treatment in 6-well plates or 10 cm dishes, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-TRPC6, anti-ET-A Receptor[15], anti-p-ERK1/2) overnight at 4°C. Use a loading control like α-actin or GAPDH to normalize results.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control.

Quantitative RT-PCR (qPCR) for Gene Expression

This protocol measures changes in mRNA levels of target genes.

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. Example primers for ET-1 (EDN1) are:

    • Forward: 5′-GTGTCTACTTCTGCCACCTGGACAT-3′[16]

    • Reverse: 5′-GGGCTCGCACTATATAAGGGATGAC-3′[16]

  • Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[16]

  • Analysis: Analyze the results using the ΔΔCT method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, HPRT).[16][17]

Conclusion

This compound is a critical pharmacological tool for investigating the pathophysiology of PAH in vitro. Its well-defined role as a dual endothelin receptor antagonist, combined with emerging evidence of its effects on other signaling pathways like TRPC6, makes it an ideal compound for studying hPASMC proliferation and vascular remodeling. The protocols and data presented here provide a framework for designing and executing robust experiments to further elucidate the cellular mechanisms underlying PAH and to evaluate potential therapeutic interventions.

References

Comparative Analysis of Bosentan Hydrate Administration Routes in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Bosentan hydrate is a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH). The route of administration can significantly influence its pharmacokinetic and pharmacodynamic profile, impacting both efficacy and safety. This document provides a comparative overview of oral, intravenous, and pulmonary administration routes for this compound in preclinical settings, with a focus on rodent models. Detailed protocols for common administration techniques are also provided to aid in experimental design.

2. Signaling Pathway of Bosentan

Bosentan exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB. ET-1 is a potent vasoconstrictor and mitogen. By blocking these receptors on vascular smooth muscle cells, bosentan leads to vasodilation and antiproliferative effects, thereby reducing pulmonary vascular resistance.

bosentan_pathway cluster_membrane Vascular Smooth Muscle Cell cluster_effects Downstream Effects ET-1 ET-1 ETA_ETB_Receptor ETA / ETB Receptors ET-1->ETA_ETB_Receptor Binds Vasoconstriction Vasoconstriction ETA_ETB_Receptor->Vasoconstriction Cell_Proliferation Cell Proliferation ETA_ETB_Receptor->Cell_Proliferation Bosentan Bosentan Bosentan->ETA_ETB_Receptor Blocks Vasodilation Vasodilation Antiproliferation Antiproliferative Effects

Figure 1. Bosentan's mechanism of action.

3. Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound administered via different routes in preclinical rat models. It is important to note that direct comparisons between studies should be made with caution due to potential differences in experimental conditions, animal strains, and analytical methods.

Table 1: Comparison of Oral and Intratracheal Administration in Rats

ParameterOral Administration (Suspension)Intratracheal Administration (Microparticles)
Dose 10 mg/kg10 mg/kg
Cmax (ng/mL) 105.1 ± 18.121264.8 ± 323.68
Tmax (h) 4.0 ± 1.412.62 ± 1.49
AUC0-t (ng·h/mL) 530.4 ± 110.26742.9 ± 1845.3
Relative Bioavailability (%) Reference~1271%

Data sourced from Lee et al., 2020.[1][2]

Table 2: Pharmacokinetic Parameters of Intravenous Bosentan in Rats

Due to the limited availability of direct head-to-head comparative studies in the public domain, this table presents data from a study focused on intravenous administration. This data can be used as a reference for the 100% bioavailability benchmark.

ParameterIntravenous Administration
Dose 10 mg/kg
Clearance (mL/min/kg) ~25-30
Volume of Distribution (L/kg) ~1.5-2.0
Half-life (h) ~1.5-2.0

4. Experimental Protocols

The following are detailed methodologies for the administration of this compound in rats, based on established preclinical research protocols.

4.1. Oral Administration (Gavage)

This protocol describes the administration of a this compound suspension directly into the stomach of a rat.

oral_gavage_workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Weigh rat and calculate dose volume B Prepare this compound suspension (e.g., in 0.5% carboxymethylcellulose) A->B C Select appropriate gavage needle (16-18 gauge for adult rats) B->C D Measure gavage needle length (from mouth to last rib) C->D E Restrain the rat firmly but gently D->E F Insert gavage needle into the esophagus E->F G Administer the suspension slowly F->G H Gently remove the gavage needle G->H I Return rat to cage H->I J Monitor for any signs of distress I->J

Figure 2. Oral gavage experimental workflow.

Methodology:

  • Animal Preparation: Fast the rats overnight with free access to water to ensure an empty stomach, which can improve absorption consistency.

  • Dosage Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.

    • Carefully insert the gavage needle into the esophagus. If resistance is met, withdraw and re-insert.

    • Slowly administer the bosentan suspension.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy.

4.2. Intravenous Administration (Tail Vein Injection)

This protocol outlines the procedure for administering a this compound solution directly into the systemic circulation via the lateral tail vein.

iv_injection_workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Weigh rat and calculate dose volume B Prepare sterile this compound solution (e.g., in saline with a solubilizing agent) A->B C Select appropriate needle and syringe (e.g., 27-30 gauge) B->C D Warm the rat's tail to dilate the veins C->D E Place the rat in a restrainer D->E F Identify a lateral tail vein E->F G Insert the needle into the vein F->G H Administer the solution slowly G->H I Withdraw the needle and apply pressure H->I J Return rat to cage I->J K Monitor for any adverse reactions J->K

Figure 3. Intravenous injection workflow.

Methodology:

  • Animal Preparation: No fasting is typically required for intravenous administration.

  • Dosage Formulation: Prepare a sterile, pyrogen-free solution of this compound. A solubilizing agent (e.g., a small percentage of DMSO or a cyclodextrin) may be necessary. The final solution should be isotonic.

  • Administration:

    • Place the rat in a suitable restrainer.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Swab the tail with an antiseptic.

    • Insert a small gauge needle (e.g., 27G) into one of the lateral tail veins.

    • Slowly inject the bosentan solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.

4.3. Pulmonary Administration (Intratracheal Instillation)

This protocol describes the direct instillation of a this compound formulation into the lungs of a rat.

intratracheal_instillation_workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Weigh rat and calculate dose B Prepare this compound microparticle suspension or solution for nebulization A->B C Select appropriate instillation device (e.g., microsprayer or cannula) B->C D Anesthetize the rat C->D E Position the rat on an inclined board D->E F Visualize the trachea using an otoscope E->F G Insert the instillation device into the trachea F->G H Administer the formulation G->H I Remove the device H->I J Monitor the rat during recovery from anesthesia I->J K Observe for any respiratory distress J->K

Figure 4. Intratracheal instillation workflow.

Methodology:

  • Animal Preparation: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Dosage Formulation: For dry powder inhalation studies, this compound can be formulated as microparticles.[1] For liquid instillation, a fine suspension or solution can be prepared.

  • Administration:

    • Place the anesthetized rat in a supine position on a slanted board.

    • Visualize the tracheal opening using a small animal laryngoscope or otoscope.

    • Carefully insert a cannula or a specialized microsprayer into the trachea.

    • Administer the bosentan formulation. For dry powders, a small puff of air can be used for dispersion. For liquids, a small bolus is instilled.

  • Post-Administration Monitoring: Keep the animal warm and monitor closely until it has fully recovered from anesthesia. Observe for any signs of respiratory distress.

The choice of administration route for this compound in preclinical studies has a profound impact on its pharmacokinetic profile.

  • Oral administration is convenient and clinically relevant, but is subject to first-pass metabolism, which can result in lower bioavailability.[2]

  • Intravenous administration bypasses absorption barriers, providing 100% bioavailability, and is useful for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.

  • Pulmonary administration offers a non-invasive method for targeted lung delivery. Preclinical data suggests that this route can significantly increase local and systemic exposure compared to oral administration, potentially allowing for lower doses and reduced systemic side effects.[1][2]

The selection of the most appropriate administration route will depend on the specific objectives of the preclinical study. For systemic efficacy studies, oral and intravenous routes are common. For studies investigating the direct effects of bosentan on the lungs, or for exploring novel delivery systems, the pulmonary route is of significant interest. The protocols provided herein offer standardized methods for conducting these administration procedures in a research setting.

References

Application Notes and Protocols for Cell Viability Assays Using Bosentan Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan hydrate is a dual endothelin (ET) receptor antagonist, targeting both ET-A and ET-B receptors.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is implicated in various cellular processes, including proliferation, apoptosis, and inflammation, making its receptors a target for therapeutic intervention in diseases such as pulmonary arterial hypertension.[3][4] The interaction of ET-1 with its receptors activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, as well as the pro-inflammatory NF-κB pathway.[5]

These application notes provide a comprehensive overview of the use of this compound in cell viability assays. They include detailed protocols for common assays, a summary of its effects on various cell types, and a visualization of the underlying signaling pathways.

Data Presentation

The effects of this compound on cell viability are cell-type dependent, exhibiting both pro-proliferative and anti-proliferative/cytotoxic effects. The following tables summarize the quantitative data from various studies.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)Cell Number & [³H]Thymidine Uptake10 µM48 hoursInhibition of PDGF-mediated proliferation by 33%[2]
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)Cell Number & [³H]Thymidine Uptake20 µM48 hoursInhibition of PDGF-mediated proliferation by 39%[2]
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)Cell Number & [³H]Thymidine Uptake50 µM48 hoursInhibition of ET-1-mediated cell number increase by 60%[2][6]
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)Cell Proliferation Assay10 µM24 hoursPrevention of cigarette smoke extract-induced proliferation[7][8]
Dermal Microvascular Endothelial Cells (MVECs)WST-1 Assay0.1 µM24 hoursSignificant increase in cell viability[5]
Dermal Microvascular Endothelial Cells (MVECs)WST-1 Assay1 µM24 hoursSignificant increase in cell viability[5]
Dermal Microvascular Endothelial Cells (MVECs)WST-1 Assay10 µM24 hoursSignificant increase in cell viability[5]
P388/dx (murine leukemia)Not Specified15.1 ± 1.6 µM (IC50)Not SpecifiedInhibition of endothelin receptor A and B[9]
Human HepatocytesNot SpecifiedVariousNot SpecifiedMetabolites of Bosentan (Ro 47-8634 and Ro 64-1056) showed concentration-dependent hepatotoxicity.[10][11]

Signaling Pathways

This compound exerts its effects on cell viability by modulating signaling pathways downstream of the endothelin receptors. The following diagrams illustrate these pathways and a general experimental workflow.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling ET_A ET-A Receptor PI3K PI3K ET_A->PI3K MAPK MAPK ET_A->MAPK NFkB NF-κB ET_A->NFkB ET_B ET-B Receptor ET_B->PI3K ET_B->MAPK ET_B->NFkB ET1 Endothelin-1 ET1->ET_A ET1->ET_B Bosentan This compound Bosentan->ET_A Bosentan->ET_B Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation Caspase3 Caspase-3 (Pro-apoptotic) Bcl2->Caspase3 Inhibition Caspase3->Apoptosis

Bosentan's Mechanism of Action on Cell Viability Pathways.

G start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with varying concentrations of This compound seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cell Viability Assay (MTT, WST-1, or Trypan Blue) incubate->assay measure Measure absorbance or count cells assay->measure analyze Analyze data and determine % viability or IC50 measure->analyze end End analyze->end

Experimental Workflow for Cell Viability Assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • After incubation, add 100 µL of the solubilization solution to each well.[1]

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570-590 nm using a microplate reader.[13]

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

This is another colorimetric assay for the quantification of cell proliferation and viability.

Materials:

  • WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Incubate for the desired time period.

  • Add 10 µL of WST-1 reagent to each well.[14]

  • Incubate for 1-4 hours at 37°C.[14]

  • Shake the plate thoroughly for 1 minute.[14]

  • Measure the absorbance at 420-480 nm.[14]

Trypan Blue Exclusion Assay

This assay differentiates viable from non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Protocol:

  • Harvest cells and resuspend them in a suitable buffer or medium.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[15]

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.[16]

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[15]

References

Application Notes: Bosentan Hydrate in Combination with Sildenafil for Experimental Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. Experimental models are crucial for understanding the pathophysiology and evaluating novel therapeutic strategies. Two key pathways implicated in PAH are the endothelin (ET) and nitric oxide (NO) signaling cascades. Bosentan, a dual endothelin receptor antagonist (ERA), blocks the potent vasoconstrictor and proliferative effects of endothelin-1 (ET-1). Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation.

The combination of bosentan and sildenafil is predicated on their complementary mechanisms of action, targeting two distinct and critical pathways in PAH pathogenesis[1][2]. Preclinical studies, primarily in the monocrotaline (MCT)-induced rat model of PAH, have demonstrated that this combination therapy can offer additive or synergistic benefits compared to monotherapy, leading to improved hemodynamics, reduced right ventricular hypertrophy, and increased survival[3][4].

Mechanism of Action

Bosentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors in the pulmonary vasculature. This action counteracts ET-1's potent vasoconstrictive and mitogenic effects. Sildenafil inhibits PDE5, the enzyme responsible for cGMP degradation. By increasing intracellular cGMP levels, sildenafil potentiates the NO-mediated signaling pathway, resulting in smooth muscle relaxation and vasodilation. The simultaneous targeting of these pathways is expected to produce a more profound therapeutic effect[2].

Data from Experimental Models

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

The MCT model is the most widely cited experimental model for studying the combination of bosentan and sildenafil. In this model, a single subcutaneous injection of monocrotaline induces progressive PAH, characterized by increased mean pulmonary arterial pressure (mPAP) and right ventricular (RV) hypertrophy.

Table 1: Hemodynamic and Survival Outcomes in MCT-Rat Model [3][4]

Treatment GroupNMean Pulmonary Arterial Pressure (mPAP) (mmHg)Right Ventricular (RV) Hypertrophy (RV/BW ratio)4-Week Mortality (%)
Control -18 ± 1-0
MCT Alone -53 ± 3Increased53
MCT + Bosentan (300 mg/kg/day) -42 ± 2Significantly Reduced11
MCT + Sildenafil (100 mg/kg/day) -41 ± 3Significantly Reduced11
MCT + Combination -31 ± 2Reduced to a greater extent0

Data presented as mean ± SEM where available. RV/BW ratio indicates the ratio of right ventricular weight to body weight.

The data clearly indicate that while both bosentan and sildenafil monotherapies significantly attenuate the effects of MCT-induced PAH, their combination results in a more substantial reduction in mPAP, a greater attenuation of RV hypertrophy, and complete prevention of mortality at 4 weeks[3][4].

Table 2: Effects on Right Ventricular Hypertrophy (Fulton's Index)

Treatment GroupFulton's Index (RV / (LV+S))
Hypoxia/Vehicle 0.50 ± 0.02
Hypoxia/Bosentan 0.43 ± 0.02[5]
Hypoxia/Sildenafil 0.27 ± 0.05[6]

Fulton's Index is a measure of RV hypertrophy. Data from separate studies on hypoxia-induced models. A lower value indicates less hypertrophy.

Signaling Pathway Diagrams

G cluster_0 Endothelin Pathway cluster_1 Nitric Oxide Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR PLC PLC Activation ETAR->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction Bosentan Bosentan Bosentan->ETAR Inhibits Bosentan->ETBR Inhibits NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP cGMP->GMP PDE5 Vasodilation Vasodilation PKG->Vasodilation PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Dual signaling pathways targeted by Bosentan and Sildenafil.

Experimental Protocols

Protocol 1: Monocrotaline-Induced PAH in Wistar Rats

This protocol outlines the induction of pulmonary hypertension using monocrotaline (MCT) and subsequent treatment with bosentan and sildenafil.

Materials:

  • Male Wistar rats (200-250g)

  • Monocrotaline (MCT) solution (e.g., 60 mg/kg)

  • Bosentan

  • Sildenafil Citrate

  • Vehicle for drug administration (e.g., drinking water, food admix)

  • Equipment for subcutaneous injection

  • Equipment for hemodynamic measurement (right heart catheterization)

  • Scales for measuring body weight (BW) and heart components (RV, LV+S)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • PAH Induction: Induce PAH with a single subcutaneous injection of MCT (e.g., 60 mg/kg). A control group receives a saline injection.

  • Treatment Groups: On the day of MCT injection, randomly assign rats to the following groups (n=10-15 per group)[3]:

    • Group 1: Control (Saline injection, no treatment)

    • Group 2: MCT + Vehicle

    • Group 3: MCT + Bosentan (e.g., 300 mg/kg/day as food admix)[3][4]

    • Group 4: MCT + Sildenafil (e.g., 100 mg/kg/day in drinking water)[3][4]

    • Group 5: MCT + Combination (Bosentan 300 mg/kg/day + Sildenafil 100 mg/kg/day)[3]

  • Treatment Administration: Administer treatments for a period of 4 weeks[3][4]. Ensure consistent drug intake by monitoring food and water consumption.

  • Monitoring: Monitor animals daily for clinical signs of distress and record body weight weekly. Record mortality.

  • Terminal Procedure (Week 4):

    • Anesthetize the rats.

    • Perform right heart catheterization via the jugular vein to measure mean pulmonary arterial pressure (mPAP).

    • Following hemodynamic measurements, euthanize the animals.

    • Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

    • Weigh the RV and LV+S separately to calculate the Fulton's Index (RV/LV+S) as a measure of RV hypertrophy[6].

  • Data Analysis: Analyze differences between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered significant.

G cluster_groups Treatment Groups (4 Weeks) start Start: Male Wistar Rats acclimatize Acclimatization (1 Week) start->acclimatize injection Single Subcutaneous Injection acclimatize->injection groups Randomize into 5 Groups injection->groups g1 Control groups->g1 Saline g2 MCT + Vehicle groups->g2 MCT g3 MCT + Bosentan groups->g3 MCT g4 MCT + Sildenafil groups->g4 MCT g5 MCT + Combination groups->g5 MCT terminal Terminal Procedures (Week 4) g1->terminal g2->terminal g3->terminal g4->terminal g5->terminal hemo Hemodynamic Measurement (mPAP) terminal->hemo euthanasia Euthanasia & Heart Excision hemo->euthanasia hypertrophy RV Hypertrophy Assessment (Fulton's Index) euthanasia->hypertrophy analysis Data Analysis hypertrophy->analysis

Caption: Experimental workflow for the MCT-induced PAH model.

Protocol 2: Ex Vivo Analysis of Pulmonary Artery Contraction

This protocol describes the methodology for assessing the effects of bosentan and sildenafil on isolated human pulmonary vessels.

Materials:

  • Human pulmonary artery (PA) and vein (PV) segments (obtained from lobectomy patients)[7]

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • Norepinephrine (NE)

  • Endothelin-1 (ET-1)

  • Bosentan

  • Sildenafil

  • Potassium chloride (KCl) solution

Procedure:

  • Tissue Preparation: Harvest segments of human pulmonary arteries and veins from surgical specimens and cut them into rings[7].

  • Organ Bath Mounting: Mount the vessel rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Viability Check: Test vessel viability by inducing contraction with KCl solution.

  • Experimental Series:

    • Sildenafil Effect: Pre-incubate vessels with sildenafil (e.g., 1E-5 M) or vehicle, then generate a dose-response curve by constricting with norepinephrine (NE)[7].

    • Bosentan Effect: Pre-incubate vessels with bosentan (e.g., 1E-5 M) or vehicle, then generate a dose-response curve by constricting with endothelin-1 (ET-1)[7].

    • Combination Effect: Pre-incubate vessels with both sildenafil (1E-5 M) and bosentan (1E-7 M) or vehicle, then constrict with a combination of NE and ET-1[7].

  • Data Acquisition: Record contractile force isometrically. Express contractions relative to the maximum KCl-induced contraction.

  • Data Analysis: Compare the maximum constriction between treatment groups using appropriate statistical tests.

Summary of Ex Vivo Findings:

  • Sildenafil significantly reduced NE-induced maximum constriction in both PA and PV[7].

  • Bosentan almost completely abolished ET-1-induced constriction of PA and significantly attenuated it in PV[7].

  • The simultaneous administration of bosentan and sildenafil resulted in a significantly greater reduction of maximum constriction in PA compared to either drug alone[7].

These application notes and protocols provide a framework for investigating the combined effects of bosentan and sildenafil in experimental models of pulmonary hypertension. The data strongly support the rationale for this combination therapy, demonstrating enhanced efficacy in reducing pulmonary arterial pressure and right ventricular remodeling.

References

Troubleshooting & Optimization

Technical Support Center: Improving Bosentan Hydrate Bioavailability in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Bosentan hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is improving the oral bioavailability of this compound important?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its poor solubility limits its dissolution rate in the gastrointestinal fluid, leading to low and variable oral bioavailability (approximately 50%).[1][3] Enhancing its bioavailability can lead to more consistent therapeutic effects, potentially allowing for lower doses and reducing inter-individual variability.[3]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[2][3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing Bosentan in its amorphous (non-crystalline) form within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[5][6][7]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[8][9][10]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and potentially enhancing its absorption.[11][12][13]

Q3: What are the key considerations when selecting a formulation strategy for an oral gavage study?

A3: The choice of formulation depends on several factors, including the physicochemical properties of the drug, the desired pharmacokinetic profile, the animal model being used, and the resources available. For early-stage preclinical studies, the ease of preparation and scalability are important considerations. The stability of the formulation during storage and administration is also critical.

Q4: How can I analyze Bosentan concentrations in plasma samples from my in vivo study?

A4: High-performance liquid chromatography (HPLC) is a commonly used analytical technique for the quantification of Bosentan in plasma. A validated reversed-phase HPLC (RP-HPLC) method with a suitable internal standard is essential for accurate pharmacokinetic analysis.

Troubleshooting Guides

This section provides practical solutions to common problems you may encounter during the formulation and administration of this compound in oral gavage studies.

Formulation Troubleshooting

1. Nanosuspensions

Problem Possible Causes Recommended Solutions
Particle aggregation or crystal growth during preparation or storage. - Inappropriate stabilizer or insufficient stabilizer concentration.- High surface energy of nanoparticles.- Optimize Stabilizer: Screen different types of stabilizers (e.g., polymers like HPMC, surfactants like Poloxamer 188 or Tween 80) and their concentrations. A combination of stabilizers can sometimes provide better steric and electrostatic stabilization.[14][15]- Increase Stabilizer Concentration: Gradually increase the stabilizer concentration. However, excessive amounts can lead to increased viscosity or micelle formation.[14]
Inconsistent particle size between batches. - Variations in process parameters (e.g., homogenization pressure, milling time, temperature).- Standardize Process Parameters: Ensure all process parameters are tightly controlled and documented for each batch.
Low drug loading. - Poor solubility of Bosentan in the chosen solvent (for precipitation methods).- Screen Solvents: Test different organic solvents in which Bosentan has higher solubility.

2. Amorphous Solid Dispersions (ASDs)

Problem Possible Causes Recommended Solutions
Drug recrystallization during storage. - The amorphous form is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio.- Exposure to high temperature and humidity.- Polymer Selection: Choose a polymer that has good miscibility with Bosentan and a high glass transition temperature (Tg) to reduce molecular mobility.[5][6]- Optimize Drug Loading: Lowering the drug loading can improve the stability of the amorphous state.[5]- Storage Conditions: Store the ASD in a cool, dry place, protected from light.
Precipitation of the drug in the gastrointestinal tract upon administration. - Supersaturation of the drug in the gut lumen followed by rapid precipitation.- Use Precipitation Inhibitors: Incorporate polymers that can maintain supersaturation in the gastrointestinal fluid.[16]- Consider a pH-dependent polymer if the drug's solubility is pH-sensitive.

3. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Problem Possible Causes Recommended Solutions
Poor self-emulsification or formation of large droplets. - Imbalanced oil/surfactant/co-surfactant ratio.- Low-quality or inappropriate excipients.- Optimize Formulation: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal self-emulsifying region using ternary phase diagrams.[8][9]- Screen Excipients: Select high-purity oils, surfactants, and co-surfactants with appropriate HLB values.
Drug precipitation upon dilution in aqueous media. - The drug concentration exceeds its solubility in the resulting nanoemulsion.- Increase Solubilizing Capacity: Adjust the formulation to increase the drug's solubility in the nanoemulsion droplets.- Incorporate a precipitation inhibitor in the formulation.[16]
Physical instability (e.g., phase separation, creaming) during storage. - Incompatible excipients.- Suboptimal formulation.- Conduct Stability Studies: Evaluate the physical stability of the SNEDDS formulation under different storage conditions (temperature, humidity).[8]

4. Solid Lipid Nanoparticles (SLNs)

Problem Possible Causes Recommended Solutions
Low drug entrapment efficiency. - Poor solubility of Bosentan in the lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Lipid Screening: Select a lipid in which Bosentan has higher solubility.- Optimize Preparation Method: Modify the preparation parameters (e.g., homogenization speed, temperature) to favor drug encapsulation.
Drug expulsion during storage. - Polymorphic transition of the lipid matrix to a more ordered crystalline state, which expels the drug.- Use a Mixture of Lipids: Creating a less-ordered lipid matrix by mixing different lipids can reduce drug expulsion.[11]- Consider Nanostructured Lipid Carriers (NLCs): NLCs, which are a modification of SLNs with a less-ordered lipid core, have a higher drug loading capacity and reduced drug expulsion.[17]
Particle aggregation. - Insufficient stabilizer concentration.- Optimize Stabilizer: Similar to nanosuspensions, select an appropriate stabilizer and optimize its concentration.
Oral Gavage Administration Troubleshooting
Problem Possible Causes Recommended Solutions
Clogging of the gavage needle. - High viscosity of the formulation.- Presence of large particles or aggregates.- Drying of the formulation at the needle tip.- Optimize Formulation Viscosity: If possible, adjust the formulation to reduce its viscosity.[18]- Use a Larger Gauge Needle: Select a gavage needle with a larger diameter appropriate for the animal size.[19]- Ensure Homogeneity: Vigorously mix the suspension immediately before drawing it into the syringe to break up any aggregates.[20]- Slow Suck-Back Speed: When using automated pumps, a slower suck-back speed can prevent the formation of a liquid plug at the needle tip.[21]- Wipe the Needle: Before insertion, wipe the outside of the gavage needle to remove any excess formulation.[22]
Inaccurate dosing. - Inhomogeneous suspension.- Air bubbles in the syringe.- Loss of formulation in the gavage needle.- Continuous Mixing: For suspensions, use a magnetic stirrer to keep the formulation homogeneous during dosing.[23]- Proper Syringe Filling: Ensure there are no air bubbles in the syringe before administration.- Pre-wet the Needle: If appropriate for the study, flushing the needle with the vehicle can help minimize drug loss due to adhesion.
Animal distress or injury. - Improper restraint or gavage technique.- Esophageal irritation from the formulation.- Proper Training: Ensure personnel are well-trained in animal handling and oral gavage techniques.[24][25]- Use Flexible-Tipped Needles: Flexible or soft-tipped gavage needles can reduce the risk of esophageal trauma.[22]- Lubricate the Needle: Dipping the tip of the gavage needle in a sweet substance (if permissible by the study protocol) can facilitate swallowing and reduce stress.[18]

Data Presentation

The following tables summarize quantitative data from various studies on improving this compound bioavailability.

Table 1: Comparison of Different Bosentan Formulations and their In Vivo Performance in Rats

Formulation TypeKey ExcipientsCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
NanosuspensionSpan 85~1.5x higher than coarse drug~1.7x higher than coarse drug170[3]
SNEDDSGlyceryl monolinoleate, Polyoxyl 40 hydrogenated castor oil, Caprylocaproyl polyoxyl-8 glycerides1.67-fold (fasted) and 5.15-fold (fed) higher than reference2.12-fold (fasted) and 1.84-fold (fed) higher than reference212 (fasted), 184 (fed)[8]
Solid DispersionGelucire 50/13Not ReportedNot ReportedNot Reported[5][7]
Solid Lipid NanoparticlesNot specified in detailNot ReportedNot ReportedNot Reported[12][13]

Note: The values presented are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation of different Bosentan formulations.

Preparation of Bosentan Nanosuspension by Precipitation Method
  • Organic Phase Preparation: Dissolve a specific amount of Bosentan and an internal stabilizer (e.g., Span 85) in a suitable organic solvent (e.g., acetone).[3]

  • Aqueous Phase Preparation: Dissolve an external stabilizer (e.g., HPβCD) in distilled water.[3]

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent, leading to the formation of the nanosuspension.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Preparation of Bosentan Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solution Preparation: Dissolve Bosentan and a hydrophilic polymer (e.g., Soluplus or Kollidon VA 64) in a common solvent (e.g., ethanol).[6][26]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[6]

Preparation of Bosentan Self-Nanoemulsifying Drug Delivery System (SNEDDS)
  • Excipient Screening: Determine the solubility of Bosentan in various oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected excipients to identify the self-nanoemulsifying region.[8][9]

  • Formulation Preparation: Mix the selected oil, surfactant, and co-surfactant in the optimized ratio. Add Bosentan to the mixture and stir until a clear solution is obtained.[8]

  • Characterization: Evaluate the SNEDDS for self-emulsification time, droplet size, and stability upon dilution.[8]

Preparation of Bosentan Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Lipid Phase Preparation: Melt the solid lipid and dissolve Bosentan in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant to the same temperature as the lipid phase.

  • Emulsification: Disperse the hot lipid phase in the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and entrapment efficiency.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving Bosentan's bioavailability.

G cluster_challenges Challenges with Poorly Soluble Drugs (Bosentan) cluster_solutions Formulation Strategies Low Solubility Low Solubility Poor Dissolution Poor Dissolution Low Solubility->Poor Dissolution leads to Low Bioavailability Low Bioavailability Poor Dissolution->Low Bioavailability results in High Variability High Variability Low Bioavailability->High Variability causes Nanosuspension Nanosuspension Improved Bioavailability Improved Bioavailability Nanosuspension->Improved Bioavailability increases dissolution rate Solid Dispersion Solid Dispersion Solid Dispersion->Improved Bioavailability enhances solubility SNEDDS SNEDDS SNEDDS->Improved Bioavailability facilitates absorption SLN SLN SLN->Improved Bioavailability protects and enhances uptake Challenges Solutions

Caption: Overcoming Bioavailability Challenges of Bosentan.

G cluster_workflow Oral Gavage Bioavailability Study Workflow Formulation Prep 1. Formulation Preparation Animal Dosing 2. Animal Dosing (Oral Gavage) Formulation Prep->Animal Dosing Blood Sampling 3. Serial Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis 4. Plasma Sample Analysis (HPLC) Blood Sampling->Plasma Analysis PK Analysis 5. Pharmacokinetic Analysis Plasma Analysis->PK Analysis Data Interpretation 6. Data Interpretation PK Analysis->Data Interpretation

Caption: Experimental Workflow for In Vivo Bioavailability Studies.

G cluster_aggregation Nanoparticle Aggregation cluster_stabilization Stabilized Nanosuspension A1 A1 A2 A2 A3 A3 A4 A4 Addition of Stabilizer Addition of Stabilizer A3->Addition of Stabilizer A5 A5 S1 S1 S2 S2 S3 S3 S4 S4 S5 S5 Unstable Nanoparticles Unstable Nanoparticles Stable Nanosuspension Stable Nanosuspension

Caption: Mechanism of Nanoparticle Stabilization.

References

troubleshooting Bosentan hydrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bosentan Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the precipitation of this compound in aqueous solutions.

This section addresses common issues encountered during the handling of this compound in experimental settings.

Frequently Asked Questions

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound precipitation is a common issue primarily driven by its low aqueous solubility, which is highly dependent on pH. Bosentan is poorly soluble in acidic and neutral aqueous solutions and only becomes significantly more soluble at higher pH values[1][2][3]. Precipitation can be triggered by several factors:

  • Incorrect pH: The most common cause. If the solution's pH drops below 7.5, solubility decreases dramatically, leading to precipitation[1][2].

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of this compound, causing it to crystallize out of the solution.

  • Solvent Composition: The presence of co-solvents can significantly impact solubility. Inappropriate solvent ratios can lead to precipitation.

  • High Concentration: Attempting to dissolve this compound above its solubility limit at a given pH and temperature will result in precipitation.

  • "Salting Out": The addition of salts to the solution can decrease the solubility of this compound, causing it to precipitate.

Q2: What is the optimal pH for dissolving this compound in an aqueous solution?

A2: The optimal pH for dissolving this compound is 7.5 or higher. At a pH of 7.5, its solubility increases significantly to 43 mg/100 ml, compared to less than 1.0 mg/100 ml at lower pH values[1][2][3][4]. Therefore, maintaining a basic pH is critical for preventing precipitation.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents are effective at increasing the solubility of this compound. It is soluble in organic solvents like DMSO (≥ 100 mg/mL) and Ethanol (50 mg/mL)[5][6]. For aqueous-based experiments, using a mixture of an organic solvent and water, with careful pH control, can be an effective strategy. However, the introduction of an organic solvent can also lead to precipitation if not managed correctly, as rapid diffusion of the organic solvent into the aqueous phase can sometimes cause the drug to fall out of solution[7][8].

Q4: Is it advisable to heat the solution to redissolve precipitated this compound?

A4: Gentle heating can be used to aid in the initial dissolution of this compound. However, it is crucial to be aware of the compound's thermal stability. The dehydration of this compound begins at 70°C, with chemical degradation starting at a much higher temperature of 290°C[9][10]. Therefore, gentle warming is acceptable, but boiling or prolonged heating at high temperatures should be avoided to prevent degradation. After heating, ensure the solution remains stable as it cools to room temperature, as precipitation may reoccur.

Q5: How can I prevent precipitation during the storage of my this compound solution?

A5: To prevent precipitation during storage, it is recommended to:

  • Store at a controlled room temperature: Avoid refrigeration unless the stability of the solution at lower temperatures has been confirmed, as this can decrease solubility.

  • Maintain the optimal pH: Ensure the pH of the solution remains at 7.5 or above. Using a buffered solution can help maintain a stable pH.

  • Protect from light: While this compound is not highly light-sensitive in its solid state, protecting solutions from light is a general good practice to prevent potential photodegradation[3].

  • Use sealed containers: Store in tightly sealed containers to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.

Data Presentation: Solubility Profile

The solubility of this compound is highly influenced by the pH of the aqueous medium and the solvent used.

Solvent/ConditionSolubilityReference(s)
Water< 0.1 mg/mL (insoluble)[5][6]
Aqueous Solution pH 1.10.1 mg/100 ml[1][2][3]
Aqueous Solution pH 4.00.1 mg/100 ml[1][2][3]
Aqueous Solution pH 5.00.2 mg/100 ml[1][2][3]
Aqueous Solution pH 7.543 mg/100 ml[1][2][3][4][11]
DMSO≥ 100 mg/mL[5][6][12]
Ethanol50 mg/mL[5][6]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

This protocol provides a general guideline for preparing a stable aqueous stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Hydroxide (NaOH)

    • Sterile, conical tubes

    • Vortex mixer

    • pH meter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile conical tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mM stock, you can start by adding enough DMSO to make a 100 mM pre-stock.

    • Vortex thoroughly until the this compound is fully dissolved.

    • In a separate container, take the required volume of PBS (pH 7.4).

    • While vortexing the PBS, slowly add the dissolved this compound/DMSO pre-stock solution dropwise.

    • Monitor the pH of the final solution. If the pH has dropped, adjust it to 7.5 using 0.1 M NaOH.

    • If any cloudiness or precipitation appears, gently warm the solution to 37°C and continue to mix until the solution is clear.

    • Allow the solution to cool to room temperature and observe for any signs of precipitation.

    • Store the final stock solution in a tightly sealed container at room temperature, protected from light.

Visualizations

Below are diagrams to help visualize the troubleshooting process and the factors influencing this compound solubility.

G cluster_0 start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_low pH < 7.5? check_ph->ph_low adjust_ph Adjust pH to 7.5 with NaOH ph_low->adjust_ph Yes check_conc Review Concentration ph_low->check_conc No re_dissolve Gently warm and mix adjust_ph->re_dissolve stable Solution Stable re_dissolve->stable conc_high Is concentration too high? check_conc->conc_high dilute Dilute solution or restart conc_high->dilute Yes check_temp Check Storage Temperature conc_high->check_temp No temp_low Stored in cold? check_temp->temp_low warm_rt Warm to Room Temperature temp_low->warm_rt Yes temp_low->stable No warm_rt->stable

Caption: Troubleshooting workflow for this compound precipitation.

G center_node This compound Solubility concentration Concentration center_node->concentration Precipitation if too high ionic_strength Ionic Strength (Salts) center_node->ionic_strength 'Salting out' can decrease solubility ph pH ph->center_node High pH increases solubility temp Temperature temp->center_node Higher temp can increase solubility cosolvent Co-solvents (e.g., DMSO, Ethanol) cosolvent->center_node Increases solubility

References

Technical Support Center: Bosentan Hydrate and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interactions of bosentan hydrate with common laboratory assays. The information is presented in a question-and-answer format to address specific issues and provide troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed effects of bosentan on clinical laboratory tests?

A1: The most significant and widely documented effect of bosentan is on liver function tests. Bosentan administration can cause a dose-dependent increase in hepatic transaminases (ALT and AST), indicating potential liver injury.[1][2] This is a physiological effect of the drug, not an analytical interference with the assay itself. Additionally, decreases in hemoglobin and hematocrit have been observed.[3]

Q2: Can bosentan administration lead to a false-positive or false-negative result in common immunoassays (e.g., for drugs of abuse, hormones)?

A2: Currently, there is no substantial evidence in the published literature to suggest that bosentan or its metabolites directly interfere with common urine or serum immunoassays to cause false-positive or false-negative results for other analytes.[4][5] The primary concerns with bosentan revolve around its physiological effects and drug-drug interactions rather than direct analytical interference.[6]

Q3: How does bosentan's metabolism influence the results of laboratory tests for other drugs?

A3: Bosentan is a substrate and an inducer of the cytochrome P450 enzymes CYP2C9 and CYP3A4.[6][7] This can lead to significant drug-drug interactions, altering the plasma concentrations of other medications that are metabolized by these enzymes. For example, co-administration of bosentan can decrease the levels of sildenafil and warfarin.[1][3][7] Therefore, when monitoring the levels of other drugs in a patient taking bosentan, it is crucial to consider these metabolic interactions.

Q4: What specific laboratory monitoring is recommended for patients receiving bosentan?

A4: Due to the risk of hepatotoxicity, it is mandatory to monitor serum aminotransferase levels (ALT and AST) prior to initiating treatment and on a monthly basis thereafter.[1] Depending on the clinical context and concomitant medications, monitoring of hemoglobin and hematocrit may also be warranted.[3] For patients on warfarin, closer monitoring of the International Normalized Ratio (INR) is necessary due to potential drug-drug interactions.[3]

Q5: Are there any known interferences of bosentan with analytical methods used for its own quantification?

A5: Several analytical methods, such as High-Performance Liquid Chromatography (HPLC) and voltammetry, have been developed for the specific quantification of bosentan in biological samples and pharmaceutical preparations.[8][9][10] Studies validating these methods have generally shown no interference from tablet excipients or internal standards like losartan.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Elevated Liver Enzymes (ALT/AST) This is a known adverse effect of bosentan, indicating potential hepatotoxicity.[1][2][11]Follow the recommended guidelines for dose adjustment or discontinuation of bosentan based on the level of enzyme elevation.[1]
Unexpected Levels of a Co-administered Drug Bosentan induces CYP3A4 and CYP2C9 enzymes, which may have altered the metabolism and clearance of the co-administered drug.[6][7]Review the metabolic pathways of all co-administered drugs. Consider therapeutic drug monitoring and dose adjustments as necessary.
Decreased Hemoglobin/Hematocrit This is a less common, but reported, adverse effect of bosentan.[3]Monitor complete blood count (CBC) and investigate other potential causes of anemia.

Quantitative Data Summary

Table 1: Incidence of Abnormal Liver Function Tests with Bosentan

Study/AnalysisBosentan GroupPlacebo GroupOdds Ratio (OR) / Risk Ratio (RR)95% Confidence Intervalp-value
Meta-analysis of 24 RCTs[2]7.91%2.84%RR: 2.381.36–4.18-
Meta-analysis (Abnormal LFT)[11]--OR: 2.3121.020–5.2410.045

Table 2: Hematological Effects of Bosentan

ParameterObservationReference
Anemia Significantly higher risk in the bosentan group compared to placebo (RR 3.09, 95% CI 1.52–6.30).[2][2]
Decreased Hemoglobin and Hematocrit Less common adverse effect observed in clinical studies.[3][3]

Experimental Protocols

Protocol 1: Monitoring of Liver Function

  • Analyte: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).

  • Sample: Serum.

  • Methodology: Standard enzymatic assays performed on a clinical chemistry analyzer.

  • Frequency: Baseline measurement before initiation of bosentan therapy, followed by monthly monitoring.[1]

  • Interpretation: Liver function is considered elevated when enzymes are more than three times the upper limit of normal.[1]

Protocol 2: Quantification of Bosentan by HPLC

This is a summary of a published method for the determination of bosentan in plasma.[8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Sample Preparation: Protein precipitation from plasma samples.

  • Mobile Phase: A mixture of a suitable buffer and organic solvent.

  • Column: Reversed-phase C18 column.

  • Internal Standard: Losartan.

  • Detection: UV detection at a specified wavelength.

  • Validation: The method should be validated for linearity, precision, accuracy, and selectivity to ensure no interference from endogenous plasma components or other drugs.[8]

Visualizations

Bosentan_Metabolism_and_Interactions cluster_metabolism Bosentan Metabolism cluster_interactions Drug-Drug Interactions Bosentan Bosentan Metabolites Metabolites Bosentan->Metabolites CYP2C9, CYP3A4 Warfarin Warfarin Bosentan->Warfarin Induces metabolism ↓ levels Sildenafil Sildenafil Bosentan->Sildenafil Induces metabolism ↓ levels Glyburide Glyburide Bosentan->Glyburide ↑ Risk of Hepatotoxicity Cyclosporine Cyclosporine Cyclosporine->Bosentan Inhibits metabolism ↑ levels

Caption: Bosentan's metabolic pathway and key drug-drug interactions.

Bosentan_Monitoring_Workflow Start Initiate Bosentan Therapy Baseline Baseline Tests: - LFTs (ALT, AST) - CBC (Hemoglobin/Hematocrit) Start->Baseline Monthly Monthly Monitoring: - LFTs (ALT, AST) Baseline->Monthly CheckLFTs LFTs > 3x ULN? Monthly->CheckLFTs AdjustDose Adjust Dose or Discontinue CheckLFTs->AdjustDose Yes Continue Continue Therapy CheckLFTs->Continue No Continue->Monthly

Caption: Clinical monitoring workflow for patients on bosentan therapy.

Interference_Types cluster_analytical Direct Analytical Interference (In Vitro) cluster_physiological Physiological Effect (In Vivo) Drug Drug/Metabolite in Sample Assay Laboratory Assay Drug->Assay Cross-reactivity or Physical/Chemical Interference Result False Positive/Negative Result Assay->Result BosentanAdmin Bosentan Administration BodyResponse Physiological Response (e.g., Liver Enzyme Induction) BosentanAdmin->BodyResponse LabMarker Altered Level of Endogenous Analyte BodyResponse->LabMarker TrueResult True (but altered) Laboratory Result LabMarker->TrueResult

Caption: Distinction between direct analytical interference and physiological effects.

References

Technical Support Center: Mitigating Off-Target Effects of Bosentan Hydrate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bosentan hydrate in cellular and in vitro experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of Bosentan, ensuring the accuracy and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects of this compound in cellular models?

A1: Beyond its intended antagonism of endothelin receptors (ET-A and ET-B), Bosentan has been observed to exert several off-target effects in various cellular models. The most well-documented of these include:

  • Downregulation of TRPC6 channels: Bosentan can inhibit the expression of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), a mechanism that may be independent of its endothelin receptor blockade.[1][2][3]

  • Inhibition of PDGF signaling: Bosentan has been shown to interfere with the Platelet-Derived Growth Factor (PDGF) signaling pathway, partly by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2][4][5]

  • Modulation of oxidative stress: Bosentan has demonstrated antioxidant properties by reducing levels of reactive oxygen species (ROS) and nitrosative stress in cellular models.[6][7][8]

  • Alteration of cytokine profiles: Bosentan can modulate the expression and secretion of various pro-inflammatory and anti-inflammatory cytokines.[9][10][11][12][13]

Q2: My cells are showing an anti-proliferative effect that seems stronger than what can be explained by endothelin receptor blockade alone. What could be the cause?

A2: This is a common observation and could be attributed to Bosentan's off-target effects. The inhibition of the PDGF signaling pathway is a likely contributor, as PDGF is a potent mitogen for many cell types.[1][2] Bosentan can attenuate PDGF-mediated cell proliferation.[1][2] Additionally, the downregulation of TRPC6 channels, which are involved in calcium influx and cell proliferation, could also play a role.[3]

Q3: I am observing unexpected changes in inflammatory markers in my cell culture after Bosentan treatment. Is this a known effect?

A3: Yes, Bosentan can modulate inflammatory responses. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-2, IL-6, IL-8, IFN-γ, and TNF-α in various models.[9][10][11][12][13] Conversely, it has also been reported to enhance the production of the anti-inflammatory cytokine IL-10 in some contexts.[13] Therefore, it is crucial to assess a panel of cytokines to understand the net effect of Bosentan on your specific cellular model.

Q4: Can Bosentan interfere with my cellular assays?

A4: While direct interference with common assay reagents is not widely reported, Bosentan's effects on oxidative stress could indirectly impact assays that are sensitive to the cellular redox state. For example, in assays measuring cell viability via redox-active dyes (e.g., MTT, resazurin), Bosentan's antioxidant properties could lead to confounding results. It is advisable to use an orthogonal assay for viability, such as a dye exclusion method (e.g., Trypan Blue) or a proliferation assay based on DNA synthesis (e.g., [3H]thymidine incorporation), to confirm your findings.[1][2]

Troubleshooting Guides

Guide 1: Unexpected Anti-proliferative Effects - Investigating PDGF Pathway Inhibition

Symptom: You observe a dose-dependent decrease in cell proliferation that cannot be fully rescued by stimulating the endothelin pathway, suggesting an off-target anti-proliferative mechanism.

Potential Cause: Bosentan is likely inhibiting the PDGF signaling pathway, a key regulator of cell growth and proliferation, potentially through the inhibition of STAT3 phosphorylation.[1][2][5]

Troubleshooting Workflow:

start Unexpected Anti-proliferative Effect Observed check_pSTAT3 Measure STAT3 Phosphorylation (Western Blot) start->check_pSTAT3 check_TRPC6 Assess TRPC6 Expression (Western Blot or qPCR) start->check_TRPC6 analyze_data Analyze Dose-Response Relationship check_pSTAT3->analyze_data check_TRPC6->analyze_data conclusion Conclude Off-Target Effect on PDGF and/or TRPC6 Pathway analyze_data->conclusion mitigate Mitigation Strategies: - Use lowest effective concentration - Use ETRA-selective controls - Acknowledge in publication conclusion->mitigate

Caption: Troubleshooting workflow for unexpected anti-proliferative effects.

Detailed Methodologies:

  • Western Blot for Phosphorylated STAT3 (pSTAT3):

    • Cell Treatment: Culture your cells to the desired confluency and serum-starve overnight. Treat with PDGF (e.g., 10 ng/ml) in the presence and absence of varying concentrations of Bosentan (e.g., 10, 20, 50 µM) for 48 hours.[1] Include a vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against pSTAT3 overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Quantitative Data Summary:

Off-Target EffectCell TypeBosentan ConcentrationObserved EffectReference
Inhibition of PDGF-mediated proliferationHuman Pulmonary Artery Smooth Muscle Cells (PASMCs)10, 20, 50 µMDose-dependent inhibition of cell number increase[1][2]
Inhibition of STAT3 PhosphorylationHuman PASMCs50 µMSignificant inhibition of PDGF-mediated STAT3 phosphorylation[1]
Guide 2: Confounding Results in Viability/Toxicity Assays - Assessing Oxidative Stress

Symptom: Inconsistent or contradictory results between different cell viability assays, particularly between metabolic assays (e.g., MTT) and direct cell count methods.

Potential Cause: Bosentan's antioxidant properties may be interfering with assays that rely on cellular redox status. Bosentan has been shown to reduce oxidative stress by decreasing superoxide and hydrogen peroxide levels.[6]

Troubleshooting Workflow:

start Inconsistent Viability Assay Results confirm_viability Confirm Viability with Orthogonal Method (e.g., Trypan Blue) start->confirm_viability measure_ros Measure Cellular ROS Levels (e.g., DCFDA Assay) confirm_viability->measure_ros analyze_redox Analyze Antioxidant Capacity (e.g., GSH/GSSG Assay) measure_ros->analyze_redox conclusion Conclude Off-Target Antioxidant Effect analyze_redox->conclusion mitigate Mitigation Strategies: - Use non-redox based viability assays - Account for antioxidant effect in interpretation conclusion->mitigate

Caption: Troubleshooting workflow for confounding viability assay results.

Detailed Methodologies:

  • Cellular Reactive Oxygen Species (ROS) Assay (DCFDA):

    • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Bosentan Treatment: Treat cells with Bosentan at various concentrations for the desired duration.

    • Loading with DCFDA: Remove the treatment medium and incubate cells with 2',7'–dichlorofluorescin diacetate (DCFDA) solution (e.g., 25 µM) in PBS for 30-60 minutes at 37°C.[6]

    • Induction of Oxidative Stress (Optional): To assess the protective effect of Bosentan, you can induce oxidative stress with an agent like H₂O₂ or menadione after DCFDA loading.

    • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Quantitative Data Summary:

Off-Target EffectModelBosentan TreatmentObserved EffectReference
Reduction of Oxidative StressRat model of pulmonary contusion100 mg/kg orallyDecreased pro-oxidant antioxidant balance (PAB) and increased total antioxidant capacity (TAC) in lung tissue[7]
Inhibition of Superoxide ProductionMouse model of inflammation100 mg/kg orallyInhibited superoxide anion-induced reduction of antioxidant capacity[13]
Guide 3: Altered Inflammatory Response - Characterizing Cytokine Profile

Symptom: Your experimental results show an unexpected modulation of inflammatory pathways or markers that is not explained by the primary mechanism of action of Bosentan.

Potential Cause: Bosentan can directly influence the production and secretion of a range of cytokines, which can vary depending on the cell type and experimental conditions.[9][10][11][12]

Troubleshooting Workflow:

start Unexpected Modulation of Inflammatory Markers cytokine_array Perform Cytokine Array/Multiplex Assay on Cell Supernatants start->cytokine_array validate_qpcr Validate Key Cytokine Changes with qPCR (mRNA expression) cytokine_array->validate_qpcr validate_elisa Validate Key Cytokine Changes with ELISA (protein secretion) cytokine_array->validate_elisa conclusion Characterize Bosentan's Off-Target Effect on Cytokine Profile validate_qpcr->conclusion validate_elisa->conclusion mitigate Mitigation Strategies: - Acknowledge immunomodulatory effects - Use specific inhibitors for pathways of interest conclusion->mitigate

Caption: Troubleshooting workflow for altered inflammatory responses.

Detailed Methodologies:

  • Multiplex Cytokine Assay:

    • Sample Collection: Culture your cells and treat with Bosentan as required. Collect the cell culture supernatants at different time points.

    • Assay Performance: Use a commercially available multiplex bead-based assay (e.g., Luminex) or an antibody array to simultaneously measure the concentration of multiple cytokines in your samples. Follow the manufacturer's instructions.

    • Data Analysis: Analyze the data to identify significant changes in the cytokine profile following Bosentan treatment.

  • ELISA for Specific Cytokines:

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking: Block the plate to prevent non-specific binding.

    • Sample Incubation: Add your cell culture supernatants and standards to the wells.

    • Detection: Add a detection antibody, followed by a substrate to generate a colorimetric signal.

    • Measurement: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Quantitative Data Summary:

Off-Target EffectModelBosentan TreatmentObserved EffectReference
Decreased Pro-inflammatory CytokinesSystemic Sclerosis Patients125 mg twice daily for 12 monthsSignificant decrease in serum IL-2, IL-6, IL-8, and IFN-γ[9][12]
Decreased Pro-inflammatory CytokinesRat model of emphysemaOral administrationDecreased TNF-α, IL-1β, IL-6, and IL-8 in lung tissue and BALF[11]
Reduced Cytokine ReleaseTNFα-exposed Human Airway Smooth Muscle CellsIn vitroMore efficient reduction of CCL2, CCL7, CX3CL1, and GM-CSF release compared to ambrisentan[10]

Signaling Pathway Diagrams

cluster_pdgf PDGF Signaling Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR STAT3 STAT3 PDGFR->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation pSTAT3->Proliferation Bosentan_PDGF Bosentan Bosentan_PDGF->STAT3 Inhibits Phosphorylation

Caption: Bosentan's off-target inhibition of the PDGF signaling pathway.

cluster_trpc6 TRPC6 Expression and Function ET1 Endothelin-1 TRPC6_exp TRPC6 Gene Expression ET1->TRPC6_exp Upregulates PDGF PDGF PDGF->TRPC6_exp Upregulates TRPC6_channel TRPC6 Channel TRPC6_exp->TRPC6_channel Ca_influx Ca2+ Influx TRPC6_channel->Ca_influx Proliferation Cell Proliferation Ca_influx->Proliferation Bosentan_TRPC6 Bosentan Bosentan_TRPC6->TRPC6_exp Downregulates

Caption: Bosentan's off-target downregulation of TRPC6 expression.

References

Validation & Comparative

A Preclinical Showdown: Bosentan Hydrate vs. Ambrisentan in Attenuating Renal Injury

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research on renal injury, endothelin receptor antagonists have emerged as a promising therapeutic avenue. This guide provides a comparative analysis of two key antagonists, bosentan hydrate, a dual endothelin-A (ETa) and endothelin-B (ETb) receptor antagonist, and ambrisentan, a selective ETa receptor antagonist. We delve into their performance in various experimental models of renal injury, presenting supporting data, detailed experimental protocols, and visualizing the underlying biological pathways and workflows.

Comparative Efficacy in a Renal Ischemia-Reperfusion Injury Model

A direct comparison in a rat model of renal ischemia-reperfusion (I/R) injury revealed that both bosentan and ambrisentan offer protective effects against kidney damage.[1] The study demonstrated that both compounds were effective in reducing apoptosis and increasing nitric oxide (NOx) levels, a key molecule in vasodilation and renal protection.[1] However, the research found no statistically significant superiority between the two drugs in their protective capacities in this specific model.[1]

ParameterControl Group (Ischemia-Reperfusion)Ambrisentan GroupBosentan Groupp-value
Total Injury Score (0-3) ---------p=0.001
Glomerular Apoptotic Index HigherLower than ControlLower than Controlp=0.001
Tubular Apoptotic Index HigherLower than ControlLower than Controlp=0.001
Superoxide Dismutase (SOD) No significant differenceNo significant differenceNo significant differencep>0.05
Catalase (CAT) No significant differenceNo significant differenceNo significant differencep>0.05
Glutathione Peroxidase (GPx) No significant differenceNo significant differenceNo significant differencep>0.05
Malondialdehyde (MDA) No significant differenceNo significant differenceNo significant differencep>0.05
Interleukin-1β (IL-1β) No significant differenceNo significant differenceNo significant differencep>0.05
Tumor Necrosis Factor-α (TNF-α) No significant differenceNo significant differenceNo significant differencep>0.05
Data sourced from a study on experimental renal ischemia-reperfusion injury.[1]

Performance in Other Preclinical Renal Injury Models

While direct comparative studies are limited, both bosentan and ambrisentan have been individually evaluated in various other models of kidney injury.

Bosentan:

  • Contrast-Induced Nephrotoxicity: In a rat model, bosentan was shown to markedly inhibit the fall in creatinine clearance induced by the contrast agent diatrizoate, suggesting a protective role against this form of acute kidney injury.[2]

  • Cisplatin-Induced Nephrotoxicity: In a study on rats, bosentan did not show a nephroprotective effect against cisplatin-induced kidney damage.[3]

  • Congestive Heart Failure: In a rat model of decompensated congestive heart failure, bosentan improved renal cortical and medullary blood flow and reduced vascular resistance, indicating beneficial effects on renal hemodynamics.[4]

  • Chronic Aristolochic Acid Nephropathy: Bosentan was found to ameliorate renal interstitial fibrosis and improve renal function in a rat model of this chronic kidney disease.[5]

Ambrisentan:

  • Alport Syndrome: A pilot study in patients with Alport syndrome, a genetic kidney disease, suggested that ambrisentan could reduce proteinuria.[6][7] While this is a clinical study, it provides context for the potential therapeutic application of selective ETa antagonism in proteinuric kidney diseases.

Signaling Pathways in Renal Injury and Fibrosis

Endothelin-1 (ET-1) is a potent vasoconstrictor and profibrotic peptide that plays a crucial role in the pathophysiology of various kidney diseases.[8][9] It exerts its effects through two receptor subtypes: ETa and ETb. The activation of ETa receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETb receptors on endothelial cells can mediate both vasodilation (via nitric oxide release) and vasoconstriction.[3] In the context of renal injury, ET-1 contributes to fibrosis by promoting fibroblast proliferation and extracellular matrix deposition.[8]

Bosentan, as a dual antagonist, blocks both ETa and ETb receptors. In contrast, ambrisentan's selectivity for the ETa receptor is thought to preserve the potentially beneficial effects of ETb receptor activation, such as nitric oxide production and ET-1 clearance.

Endothelin-1 Signaling in Renal Fibrosis ET1 Endothelin-1 (ET-1) ETaR ETa Receptor ET1->ETaR ETbR ETb Receptor ET1->ETbR Vasoconstriction Vasoconstriction ETaR->Vasoconstriction Proliferation Cell Proliferation ETaR->Proliferation NO_Release Nitric Oxide (NO) Release (Vasodilation) ETbR->NO_Release Fibrosis Fibrosis (ECM Deposition) Proliferation->Fibrosis Bosentan Bosentan Bosentan->ETaR Bosentan->ETbR Ambrisentan Ambrisentan Ambrisentan->ETaR

Caption: Simplified signaling pathway of Endothelin-1 and the points of intervention for bosentan and ambrisentan.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.

Renal Ischemia-Reperfusion Injury Model

This protocol is based on the direct comparative study of ambrisentan and bosentan.[1]

  • Animal Model: 21 female rats were used and divided into three groups: Control, Ambrisentan, and Bosentan.

  • Surgical Procedure:

    • Anesthesia is administered to the animals.

    • The left renal artery is clamped for a specified duration to induce ischemia.[10] The clamp is then removed to allow for reperfusion.

    • Right-kidney nephrectomy is performed.[10]

  • Drug Administration: The respective drugs (ambrisentan or bosentan) or a vehicle (for the control group) are administered. The exact timing and dosage would be specific to the study design.

  • Endpoint Analysis (24 hours post-reperfusion):

    • Blood and kidney tissue samples are collected.

    • Biochemical Analysis: Serum levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione peroxidase, nitrite (NOx), TNF-α, and IL-1β are measured.[1]

    • Immunohistochemistry: Caspase-3 expression is examined in kidney tissue to determine the apoptotic index.[1]

    • Histopathology: Kidney tissue is examined for signs of injury.

Workflow for Renal Ischemia-Reperfusion Injury Model Start Start: 21 Female Rats Grouping Divide into 3 Groups: - Control - Ambrisentan - Bosentan Start->Grouping Anesthesia Anesthetize Rats Grouping->Anesthesia Surgery Induce Ischemia: Clamp Left Renal Artery Anesthesia->Surgery Reperfusion Reperfusion: Remove Clamp Surgery->Reperfusion Nephrectomy Perform Right Nephrectomy Reperfusion->Nephrectomy DrugAdmin Administer Drug/Vehicle Nephrectomy->DrugAdmin Wait Wait 24 Hours DrugAdmin->Wait Analysis Endpoint Analysis: - Biochemical Assays - Immunohistochemistry - Histopathology Wait->Analysis

Caption: Experimental workflow for the rat renal ischemia-reperfusion injury model.

Cisplatin-Induced Nephrotoxicity Model

Cisplatin is a chemotherapy agent known for its nephrotoxic side effects.[3]

  • Animal Model: Male and female rats are often used.[3]

  • Induction of Injury: A single intraperitoneal injection of cisplatin (e.g., 20-30 mg/kg) is administered to induce acute kidney injury.[11][12] Injury typically peaks within 48-72 hours.[11][12]

  • Drug Administration: Bosentan or other test compounds are administered, often prior to the cisplatin injection.[3]

  • Endpoint Analysis:

    • Serum Biomarkers: Blood urea nitrogen (BUN) and creatinine levels are measured.[3]

    • Kidney Tissue Analysis: Kidney weight, tissue damage scores, and levels of oxidative stress markers (e.g., nitrite, MDA) are assessed.[3]

Contrast-Induced Nephrotoxicity Model

This model simulates kidney damage caused by medical imaging contrast agents.[2]

  • Animal Model: Rats, often with a pre-existing condition to increase susceptibility, such as unilateral nephrectomy and a salt-free diet, are used.[2]

  • Induction of Injury: A contrast agent like diatrizoate is administered.

  • Drug Administration: Bosentan is given to the treatment group.

  • Endpoint Analysis: The primary outcome measured is the glomerular filtration rate (GFR) or creatinine clearance to assess kidney function.[2]

Conclusion

Both this compound and ambrisentan demonstrate protective effects in preclinical models of renal injury, particularly in the context of ischemia-reperfusion. The available direct comparative data does not suggest a significant difference in the efficacy of the dual antagonist (bosentan) versus the selective ETa antagonist (ambrisentan) in this specific model. However, their performance may vary depending on the specific pathophysiology of the kidney injury being investigated. The choice between a dual and a selective endothelin receptor antagonist in a research setting will likely depend on the specific hypotheses being tested regarding the roles of ETa and ETb receptors in the chosen model of renal disease. Further head-to-head studies in a wider range of preclinical models are warranted to fully elucidate the comparative renal therapeutic potential of these two compounds.

References

Validating the Specificity of Bosentan Hydrate for Endothelin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bosentan hydrate's specificity for endothelin (ET) receptors against other commercially available antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in making informed decisions for their studies.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G-protein coupled receptor subtypes: ET-A and ET-B. The activation of ET-A receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ET-B receptors, located on endothelial cells, primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1. However, ET-B receptors are also present on smooth muscle cells, where their activation can also lead to vasoconstriction. An imbalance in the endothelin system is implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).

Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1. They are categorized based on their selectivity for the ET-A and ET-B receptors. Dual antagonists, such as Bosentan, inhibit both receptor subtypes, while selective antagonists primarily target the ET-A receptor. The choice between a dual and a selective antagonist depends on the specific research or therapeutic goal.

Comparative Analysis of Endothelin Receptor Antagonists

The specificity of this compound and other ERAs is determined by their binding affinity (Ki) and functional inhibitory potency (pA2 or pKB) at both ET-A and ET-B receptors. A lower Ki value indicates a higher binding affinity. The pA2 and pKB values are measures of the functional antagonist potency. A higher selectivity ratio (ET-B Ki / ET-A Ki) indicates a greater preference for the ET-A receptor.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pA2/pKB)Selectivity Ratio (ET-A:ET-B)
Bosentan ET-A4.7[1][2]7.2[3]~20:1[4]
ET-B95[1][2]6.0 - 6.7[3]
Macitentan ET-A-8.02 (pulmonary artery)[5]~50:1[4]
ET-B--
Ambrisentan ET-A~1 (in CHO cells)[6]7.38 (pulmonary artery)[5]>4000:1
ET-B~195 (in CHO cells)[6]-
Tezosentan ET-A0.3 (on CHO cells)9.5 (rat aorta)-
ET-B10 - 217.7 (rat trachea)

Bosentan is a dual endothelin receptor antagonist with a moderate selectivity for the ET-A receptor.[4] It competitively inhibits both ET-A and ET-B receptors.[1][2]

Macitentan , another dual antagonist, demonstrates a higher affinity and more sustained receptor binding compared to Bosentan.[4] It has an ET-A to ET-B inhibitory potency ratio of approximately 50:1.[4]

Ambrisentan is a highly selective ET-A receptor antagonist, with a selectivity of over 4000-fold for the ET-A receptor compared to the ET-B receptor.[6]

Tezosentan is a potent, non-selective dual ET-A and ET-B receptor antagonist.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the endothelin signaling pathway and the experimental workflows used to characterize them.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway and Antagonist Action cluster_ligand Ligand cluster_receptors Receptors cluster_antagonists Antagonists cluster_cellular_response Cellular Response ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA binds ETB ET-B Receptor ET1->ETB binds Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction activates ETB->Vasoconstriction activates (Smooth Muscle) Vasodilation Vasodilation & ET-1 Clearance ETB->Vasodilation activates (Endothelial) Bosentan Bosentan (Dual) Bosentan->ETA blocks Bosentan->ETB blocks Ambrisentan Ambrisentan (Selective) Ambrisentan->ETA selectively blocks

Caption: Endothelin-1 signaling and points of antagonist intervention.

Experimental_Workflow Workflow for Characterizing Endothelin Receptor Antagonists cluster_binding Binding Affinity cluster_functional Functional Potency cluster_selectivity Selectivity Profile Binding_Assay Radioligand Binding Assay (Competition) Ki_Value Determine Ki value Binding_Assay->Ki_Value Selectivity Calculate Selectivity Ratio (Ki ET-B / Ki ET-A) Ki_Value->Selectivity Functional_Assay In Vitro Functional Assay (e.g., Vasoconstriction) pA2_Value Determine pA2/pKB value Functional_Assay->pA2_Value

Caption: Experimental workflow for determining antagonist specificity.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human ET-A or ET-B receptors.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Tissue Bath for Vasoconstriction

This assay measures the ability of an antagonist to inhibit the contractile response of an isolated blood vessel to an agonist.

1. Tissue Preparation:

  • Euthanize a male Wistar rat and dissect the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissue and cut it into rings of approximately 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Experimental Procedure:

  • Allow the tissues to equilibrate under a resting tension of approximately 0.5 g for at least 90 minutes, with periodic washing.

  • Induce a submaximal contraction with an EC₈₀ concentration of an agonist like noradrenaline to test the viability of the tissue.

  • After washout and re-equilibration, pre-incubate the tissues with varying concentrations of the antagonist (e.g., this compound) for a set period (e.g., 30-60 minutes).

  • Construct a cumulative concentration-response curve for a vasoconstrictor agonist (e.g., ET-1).

3. Data Analysis:

  • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of agonist that produces 50% of the maximum response) in the absence and presence of the antagonist.

  • Calculate the pA2 or pKB value from the Schild plot, which is a measure of the antagonist's potency.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Cell Preparation:

  • Plate HEK 293 cells expressing either ET-A or ET-B receptors in a 96-well, clear-bottom, black plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30 minutes at 37°C).

2. Experimental Procedure:

  • Wash the cells to remove excess dye and replace with a physiological buffer.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).

  • Stimulate the cells with an agonist (e.g., ET-1) and measure the change in fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • Quantify the peak fluorescence response as a measure of the increase in intracellular calcium.

  • Plot the response against the logarithm of the agonist concentration in the presence and absence of the antagonist.

  • Determine the IC50 of the antagonist for the inhibition of the calcium response.

Conclusion

This compound is a well-characterized dual endothelin receptor antagonist with a moderate preference for the ET-A receptor. Its specificity profile, as determined by binding and functional assays, provides a solid foundation for its use in research applications where the simultaneous blockade of both ET-A and ET-B receptors is desired. For studies requiring a more selective blockade of the ET-A receptor, alternatives such as Ambrisentan offer a significantly higher selectivity ratio. The choice of antagonist should be carefully considered based on the specific aims of the research. The experimental protocols outlined in this guide provide a framework for the in-house validation and comparison of these compounds.

References

A Head-to-Head Comparison of Dual Endothelin Receptor Antagonists: Bosentan Hydrate, Macitentan, and Aprocitentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and systemic hypertension. Dual endothelin receptor antagonists (ERAs), which block both ET-A and ET-B receptors, are a cornerstone in the management of these conditions. This guide provides a detailed, data-driven comparison of three prominent dual ERAs: Bosentan hydrate, the first-in-class oral ERA, and the newer generation antagonists, Macitentan and Aprocitentan.

Mechanism of Action: The Endothelin Signaling Pathway

ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ET-A and ET-B receptors. The activation of these receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction. ET-B receptors on endothelial cells, however, can also mediate vasodilation through the release of nitric oxide and prostacyclin, and play a role in the clearance of circulating ET-1. Dual ERAs competitively inhibit the binding of ET-1 to both receptor subtypes, thereby mitigating its vasoconstrictive and proliferative effects.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_antagonists Dual Endothelin Receptor Antagonists ET1_source Endothelin-1 (ET-1) ETB_endo ET-B Receptor ET1_source->ETB_endo Binds to ET1_secreted ET-1 ET1_source->ET1_secreted Secreted NO_PGI2 Nitric Oxide (NO) Prostacyclin (PGI2) ETB_endo->NO_PGI2 Stimulates release of Vasoconstriction Vasoconstriction Cell Proliferation NO_PGI2->Vasoconstriction Inhibits ETA ET-A Receptor ETA->Vasoconstriction ETB_sm ET-B Receptor ETB_sm->Vasoconstriction ET1_secreted->ETA Binds to ET1_secreted->ETB_sm Binds to Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB_sm Blocks Macitentan Macitentan Macitentan->ETA Blocks Macitentan->ETB_sm Blocks Aprocitentan Aprocitentan Aprocitentan->ETA Blocks Aprocitentan->ETB_sm Blocks

Endothelin Signaling Pathway and Antagonist Action.

Physicochemical and Pharmacokinetic Properties

The structural modifications from Bosentan to Macitentan and its active metabolite, Aprocitentan, have led to distinct physicochemical and pharmacokinetic profiles, impacting their clinical use, including dosing frequency and drug-drug interaction potential.

PropertyThis compoundMacitentanAprocitentan
Receptor Binding Dual ET-A/ET-B antagonist[1].Dual ET-A/ET-B antagonist with sustained receptor binding[2][3].Dual ET-A/ET-B antagonist[4].
Receptor Occupancy Half-Life ~70 seconds[5].~17 minutes[5].Data not available.
Selectivity Ratio (ET-A:ET-B) ~20:1[3].~50:1[3].Aprocitentan is the active metabolite of macitentan[6].
Half-life (t½) ~5.4 hours[4].~16 hours (Macitentan), ~48 hours (Aprocitentan - active metabolite)[7].~44 hours[8].
Bioavailability ~50%[4].~74% (estimated)[9].Data not available.
Time to Peak Plasma Conc. (Tmax) 3-5 hours[10].6-8.5 hours[7].Data not available.
Metabolism Primarily via CYP2C9 and CYP3A4[10].Primarily via CYP3A4 to the active metabolite, Aprocitentan[2].Metabolite of Macitentan[6].
Dosing Frequency Twice daily[1].Once daily[2].Once daily[11].

Clinical Efficacy: A Comparative Overview

The clinical development of these dual ERAs has targeted different therapeutic areas, with Bosentan and Macitentan primarily studied in PAH, while Aprocitentan has been investigated for resistant hypertension.

Pulmonary Arterial Hypertension (PAH)
Efficacy EndpointThis compoundMacitentan
Key Clinical Trial(s) BREATHE-1SERAPHIN
Primary Endpoint Change in 6-minute walk distance (6MWD) at week 16[4].Time to first morbidity or mortality event[12].
Change in 6MWD Mean difference of +44 m vs. placebo at 16 weeks[4].Mean difference of +22 m vs. placebo at 6 months[12].
Morbidity/Mortality Not the primary endpoint in pivotal trials.45% risk reduction in the primary composite endpoint of morbidity and mortality vs. placebo (10 mg dose)[12].
WHO Functional Class Improvement Significant improvement vs. placebo[4].Significant improvement vs. placebo[3].
Resistant Hypertension
Efficacy EndpointAprocitentan
Key Clinical Trial(s) PRECISION
Primary Endpoint Change in sitting systolic blood pressure (SBP) from baseline to week 4[2].
Mean SBP Reduction (vs. placebo) -3.8 mmHg (12.5 mg dose) at 4 weeks[2].
Sustained Effect Maintained blood pressure reduction at 48 weeks[2].

Safety and Tolerability Profile

A key differentiator among these dual ERAs is their safety profile, particularly concerning hepatotoxicity.

Adverse EventThis compoundMacitentanAprocitentan
Hepatotoxicity (Elevated Aminotransferases) Higher risk, requires monthly liver function monitoring[1].Lower risk compared to Bosentan, no routine monthly monitoring required[13].Does not appear to cause hepatotoxicity.
Peripheral Edema Common side effect[1].Common side effect[10].Most frequent adverse event, mild-to-moderate.
Anemia Can occur[1].Can occur[10].Can occur[6].
Drug Interactions Strong CYP3A4 inducer, interacts with many drugs[1].Fewer significant drug interactions compared to Bosentan[13].Potential for interactions with CYP3A4 inhibitors/inducers.
Pregnancy Teratogenic (Category X), requires REMS program[1].Teratogenic, requires REMS program[2].Teratogenic, contraindicated in pregnancy[6].

Experimental Protocols

Pivotal Clinical Trial Workflows

The design of the pivotal clinical trials for Macitentan (SERAPHIN) and Aprocitentan (PRECISION) highlights the evolution of clinical endpoints in their respective fields.

SERAPHIN_Trial_Workflow start PAH Patients (WHO FC II-IV) randomization Randomization (1:1:1) start->randomization placebo Placebo randomization->placebo Group 1 macitentan3 Macitentan 3 mg randomization->macitentan3 Group 2 macitentan10 Macitentan 10 mg randomization->macitentan10 Group 3 treatment Double-blind Treatment placebo->treatment macitentan3->treatment macitentan10->treatment endpoint Primary Endpoint Assessment: Time to first morbidity or mortality event treatment->endpoint

SERAPHIN Trial Workflow.

PRECISION_Trial_Workflow start Resistant Hypertension Patients part1 Part 1 (4 weeks): Double-blind, Placebo-controlled (Aprocitentan 12.5mg vs 25mg vs Placebo) start->part1 part2 Part 2 (32 weeks): Single-blind (All patients on Aprocitentan 25mg) part1->part2 endpoint1 Primary Endpoint: Change in SBP at Week 4 part1->endpoint1 part3 Part 3 (12 weeks): Double-blind Withdrawal (Re-randomized to Aprocitentan 25mg vs Placebo) part2->part3 endpoint2 Key Secondary Endpoint: Sustained SBP lowering at Week 40 part3->endpoint2

PRECISION Trial Workflow.

Key Efficacy Assessment: 6-Minute Walk Test (6MWT)

The 6MWT is a standardized, submaximal exercise test used to assess functional capacity in patients with moderate-to-severe heart or lung disease.

Protocol:

  • Pre-test: Resting heart rate, blood pressure, and oxygen saturation are recorded. The patient is instructed to walk as far as possible in 6 minutes along a flat, enclosed corridor of a known length.

  • Test: The patient walks at their own pace. Standardized phrases of encouragement are given at specific intervals. The technician records the number of laps and the total distance walked.

  • Post-test: Immediately after 6 minutes, heart rate, blood pressure, oxygen saturation, and the Borg Dyspnea Score are recorded. The total distance walked is calculated.

Conclusion

The landscape of dual endothelin receptor antagonists has evolved significantly since the introduction of Bosentan. Macitentan offers an improved safety profile, particularly with regard to hepatotoxicity, and a more convenient once-daily dosing regimen for patients with PAH. Aprocitentan, the active metabolite of Macitentan, has demonstrated efficacy in the distinct therapeutic area of resistant hypertension, a condition with high unmet medical need. The choice of a specific dual ERA will depend on the clinical indication, patient characteristics, and the overall benefit-risk profile. For researchers and drug development professionals, the progression from Bosentan to Macitentan and Aprocitentan illustrates the successful application of medicinal chemistry and clinical trial design to improve upon an established therapeutic class.

References

A Comparative Analysis of Bosentan Hydrate's Efficacy and Safety Across Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Bosentan, an oral dual endothelin receptor antagonist, has been a cornerstone in the management of pulmonary arterial hypertension (PAH) for over two decades.[1][2] Its efficacy in improving exercise capacity and hemodynamic parameters in patients with PAH has been demonstrated in numerous clinical trials.[2][3][4] This guide synthesizes data from several key studies to offer a comparative perspective on the reproducibility of Bosentan hydrate's effects.

Mechanism of Action

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B.[1][5] ET-1 is a potent vasoconstrictor and smooth muscle cell mitogen that is found in elevated concentrations in the plasma and lung tissue of PAH patients, contributing to the pathophysiology of the disease.[1] By antagonizing both ET-A and ET-B receptors, Bosentan leads to vasodilation, a reduction in pulmonary vascular resistance, and an overall improvement in cardiopulmonary hemodynamics.[5][6]

Bosentan_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB_smooth ET-B Receptor ET1->ETB_smooth Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction ETB_smooth->Vasoconstriction Bosentan Bosentan Bosentan->ETA Bosentan->ETB_smooth ETB_endo ET-B Receptor NO_PGI2 Nitric Oxide (NO) & Prostacyclin (PGI2) ETB_endo->NO_PGI2 Vasodilation Vasodilation NO_PGI2->Vasodilation ET1_circ Circulating ET-1 ET1_circ->ETB_endo Bosentan_endo Bosentan Bosentan_endo->ETB_endo

Bosentan's dual antagonism of ET-A and ET-B receptors.

Comparative Efficacy Across Key Clinical Trials

To assess the consistency of Bosentan's effects, data from several pivotal randomized controlled trials (RCTs) and their open-label extensions are presented below. The primary efficacy endpoint most commonly evaluated in these trials is the change in 6-minute walk distance (6MWD), a measure of exercise capacity.

Study (Reference)Patient PopulationTreatment DurationBosentan DosageChange in 6MWD (from baseline)
Study 351[4][7]32 patients with PAH (primary or associated with scleroderma), WHO FC III/IV12 weeks125 mg BID+76 m (placebo-adjusted)
BREATHE-1[4][8]213 patients with PAH (idiopathic or CTD-associated), WHO FC III/IV16 weeks125 mg BID+35 m (placebo-adjusted)
EARLY Study[9]173 patients with PAH, WHO FC IIMedian of 51 months62.5 mg BID, titrated to 125 mg BIDMaintained or improved functional class in majority of patients
Meta-analysis[3]7 RCTs, 706 patients with PAHVariedVaried+46.19 m (weighted mean difference vs. placebo)

While the magnitude of the improvement in 6MWD varies across studies, which can be attributed to differences in patient populations, baseline disease severity, and study duration, the overall trend indicates a consistent positive effect of Bosentan on exercise capacity.

Hemodynamic Effects

Bosentan has also been shown to consistently improve hemodynamic parameters in patients with PAH.

Study (Reference)Key Hemodynamic ParameterResult
Study 351[7]Cardiac Index+1.0 L/min/m² (vs. placebo)
Study 351[7][8]Pulmonary Vascular Resistance-415 dyn·s·cm⁻⁵ (placebo-adjusted)
BREATHE-1[4]Hemodynamic improvementsSignificant improvements observed
Meta-analysis[3]Mean Pulmonary Arterial Pressure-6.026 mmHg (weighted mean difference vs. placebo)

Safety and Tolerability

The safety profile of Bosentan has been well-characterized across numerous studies. The most significant adverse event associated with Bosentan is hepatotoxicity, specifically elevations in liver aminotransferases.

Study (Reference)Incidence of Elevated Liver Aminotransferases (>3x ULN)Other Common Adverse Events
BREATHE-1[8]10%Headache, flushing
EARLY Study[9]16.8%PAH worsening
Meta-analysis[3]Significantly higher in Bosentan group (OR 2.312 vs. placebo)Not specified

The consistent reporting of elevated liver enzymes across studies underscores the importance of monthly liver function monitoring for patients receiving Bosentan therapy.[2]

Experimental Protocols

The generalizability of clinical trial results depends heavily on the study design and patient population. Below is a generalized workflow and key considerations from the cited Bosentan clinical trials.

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Treatment Phase cluster_Endpoints Endpoint Assessment Inclusion Inclusion Criteria: - Diagnosis of PAH (e.g., WHO FC II-IV) - Baseline 6MWD within a specified range Randomize Double-blind Randomization Inclusion->Randomize Exclusion Exclusion Criteria: - Significant hepatic impairment - Pregnancy Exclusion->Randomize Arm_A Bosentan Group Randomize->Arm_A Arm_B Placebo Group Randomize->Arm_B Dosing Dosage Regimen: - Typically start at 62.5 mg BID - Titrate to 125 mg BID after 4 weeks Randomize->Dosing Monitoring Monitoring: - Monthly liver function tests - Adverse event reporting Dosing->Monitoring Primary Primary Endpoint: - Change in 6-minute walk distance (6MWD) Monitoring->Primary Secondary Secondary Endpoints: - Hemodynamic parameters (e.g., mPAP, PVR) - WHO Functional Class - Time to clinical worsening Monitoring->Secondary

Generalized workflow for a Bosentan clinical trial.

Key Methodological Considerations from Cited Studies:

  • Patient Population: Most pivotal trials enrolled patients with idiopathic PAH or PAH associated with connective tissue disease, primarily in WHO Functional Class III or IV.[4][7][8] The EARLY study specifically focused on patients with less severe disease (WHO Functional Class II).[9]

  • Dosage: The standard dosage regimen across most studies involved an initial dose of 62.5 mg twice daily for 4 weeks, followed by an up-titration to a maintenance dose of 125 mg twice daily.[4][7][8]

  • Study Duration: Double-blind, placebo-controlled phases of the trials typically ranged from 12 to 16 weeks, often followed by long-term open-label extensions.[4][7][8][9][10]

Conclusion

While direct, head-to-head inter-laboratory studies on the reproducibility of this compound's effects are not available, the consistency of findings across numerous, independent, multi-center clinical trials provides strong evidence for its reliable efficacy and well-defined safety profile. The improvements in exercise capacity and hemodynamic parameters, alongside the known risk of hepatotoxicity, are recurrent themes in the clinical research landscape of Bosentan. This cross-study consistency affirms the robust nature of Bosentan's therapeutic effects in the treatment of pulmonary arterial hypertension. Researchers and clinicians can be confident in the established clinical profile of Bosentan, with the understanding that patient-specific factors will always play a role in individual treatment responses.

References

Safety Operating Guide

Navigating the Safe Disposal of Bosentan Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Bosentan hydrate, a dual endothelin receptor antagonist. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1] In case of accidental contact, rinse the affected skin or eyes thoroughly with water.[1][3] For spills, absorb the material with a non-combustible absorbent material and collect it for disposal.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[1][3] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is strongly discouraged.[4][5]

  • Waste Identification and Segregation:

    • Characterize the this compound waste. Determine if it is contaminated with any other hazardous materials.

    • Segregate this compound waste from other chemical waste streams to ensure proper disposal.

  • Containerization:

    • Place the this compound waste in a suitable, well-labeled, and securely sealed container.[2]

    • The container should be clearly marked with the chemical name ("this compound") and any relevant hazard warnings.

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[2][6]

    • These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulatory requirements.

  • Incineration as a Preferred Treatment Method:

    • For surplus and non-recyclable this compound, chemical incineration equipped with an afterburner and scrubber is a suggested method of disposal.[6] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation:

    • Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the name of the licensed disposal company used. This documentation is crucial for regulatory compliance.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[4][7] Many states have their own, often more stringent, regulations.[7] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]

Aspect Guideline Regulatory Body
Disposal Method Offer to a licensed professional waste disposal service.[2][6]EPA, State, and Local Authorities
Recommended Treatment Chemical incineration with afterburner and scrubber.[6]EPA
Container Labeling Clearly label with chemical name and hazard warnings.OSHA, EPA
Spill Cleanup Absorb with inert material and collect for disposal.[1]Institutional Safety Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A This compound Waste Generated B Characterize Waste: Pure or Contaminated? A->B C Segregate from other waste streams B->C D Package in a labeled, sealed container C->D E Contact Licensed Waste Disposal Company D->E F Arrange for pickup and disposal E->F G Incineration at a permitted facility F->G H Maintain Disposal Records G->H

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Bosentan Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Bosentan hydrate is a hazardous substance that requires careful handling to mitigate risks to laboratory personnel. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

This compound presents several health hazards. It is harmful if swallowed, comes in contact with skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of causing damage to fertility or an unborn child.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended equipment based on various safety data sheets.

Protection Type Recommended Equipment Standards and Practices
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[1]Use in a well-ventilated area, preferably with local exhaust ventilation like a fume hood.[4]
Hand Protection Compatible chemical-resistant gloves.[3] Gloves must be inspected before use and disposed of properly after handling.[1][5]Follow proper glove removal technique to avoid skin contact.[1] Wash and dry hands after use.[1][5]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[5] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]A face shield may also be appropriate.[6]
Body Protection Impervious clothing or a protective suit.[2][4] The type of body protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[1]Contaminated clothing should be removed and washed before reuse.[3]

Quantitative Data

The following tables provide a summary of the available quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Melting Point/Freezing Point114-118 °C[1]
Molecular FormulaC27H29N5O6S · H2O[4]
Molecular Weight551.6 g/mol (anhydrous) + 18.0 g/mol (water)[4]

Toxicological Data

TestSpeciesResultGuideline
LC50 (Toxicity to fish)Oncorhynchus mykiss (rainbow trout)> 100 mg/l
EC50 (Toxicity to daphnia and other aquatic invertebrates)Daphnia magna (Water flea)66 mg/l (48 h)OECD Test Guideline 202[1]
EC50 (Toxicity to bacteria)Activated sludge> 100 mg/l (3 h)

Storage Temperatures

ConditionTemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C2 years
In solvent-20°C1 year

This data is based on information from MedChemExpress and may vary by supplier.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for minimizing exposure.

  • Preparation :

    • Before handling, ensure all necessary PPE is available and in good condition.[3]

    • Work in a designated area with adequate ventilation, such as a chemical fume hood.[4]

    • Have a spill kit readily accessible.[7]

  • Handling :

    • Avoid the formation of dust and aerosols.[4][5]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the substance.[1][3]

  • In Case of Exposure :

    • If inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4]

    • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[4]

    • In case of eye contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4]

    • If swallowed : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and health risks.

  • Waste Collection :

    • Collect excess and non-recyclable this compound in a suitable, closed container labeled for hazardous waste disposal.[1]

  • Disposal Method :

    • Dispose of the waste through a licensed professional waste disposal company.[5]

    • The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

  • Contaminated Materials :

    • Dispose of contaminated PPE, such as gloves, as hazardous waste in accordance with applicable regulations.[1][5]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handle_substance Handle this compound (Avoid Dust/Aerosols) prep_spill_kit->handle_substance exposure_event Exposure Event? handle_substance->exposure_event decontaminate Decontaminate Workspace dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exposure_event->decontaminate No first_aid Administer First Aid exposure_event->first_aid Yes medical_attention Seek Medical Attention first_aid->medical_attention

Caption: A workflow diagram for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosentan hydrate
Reactant of Route 2
Bosentan hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.